2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHVMHSSQOPBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627710 | |
| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879488-37-6 | |
| Record name | 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiazole ring is a key structural motif in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of various substituents onto the thiazole scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis and characterization of a specific thiazole derivative, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, a valuable building block for further chemical exploration.
The presence of a bromine atom at the 5-position of the thiazole ring offers a reactive handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups. The tertiary alcohol moiety at the 2-position, a propan-2-ol group, can influence the molecule's solubility and potential for hydrogen bonding interactions with biological targets. This technical guide will detail a robust synthetic protocol for the preparation of this compound, outline its comprehensive characterization using modern analytical techniques, and discuss its potential applications in drug discovery and materials science.
Synthesis Protocol
The synthesis of this compound is achieved through a selective lithium-halogen exchange at the 2-position of 2,5-dibromothiazole, followed by quenching with an appropriate electrophile, in this case, acetone. This method is highly effective for the regioselective functionalization of polyhalogenated heterocycles.
Causality Behind Experimental Choices
The choice of n-butyllithium as the organolithium reagent is critical. It is a strong, non-nucleophilic base that selectively performs a lithium-halogen exchange at the more acidic C-2 position of the thiazole ring over the C-5 position. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as deprotonation at other positions or decomposition of the organolithium intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation, stabilizing the organolithium intermediate. The subsequent reaction with acetone, a simple ketone, introduces the desired propan-2-ol functionality.
Experimental Workflow Diagram
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Foreword: Unveiling a Key Heterocyclic Intermediate
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse pharmacological activities and versatile chemical properties.[1] This guide provides a comprehensive technical overview of a specific, yet highly promising, building block: 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. As an intermediate, its strategic functionalization—a tertiary alcohol on a brominated thiazole scaffold—offers a gateway to a multitude of novel molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical characteristics, and potential applications, thereby empowering its effective utilization in pioneering research endeavors.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to establish its precise molecular identity. This compound is a substituted heterocyclic compound with the following key identifiers:
| Property | Value | Source |
| CAS Number | 879488-37-6 | [2][3] |
| Molecular Formula | C₆H₈BrNOS | [2] |
| Molecular Weight | 222.10 g/mol | [2] |
| Exact Mass | 220.95100 u | [2] |
| IUPAC Name | This compound |
The structure, depicted below, features a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a propan-2-ol group and at the 5-position with a bromine atom. The bromine atom serves as a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol provides a site for esterification, etherification, or other derivatizations.
References
Spectroscopic Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The structural elucidation of this molecule is paramount for its application in medicinal chemistry and materials science, where the thiazole moiety is a key pharmacophore.[1][2][3] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define the molecule's unique chemical architecture.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound, with the CAS number 879488-37-6 and molecular formula C₆H₈BrNOS, forms the basis for the interpretation of its spectroscopic data.[4][5] The molecule incorporates a bromine-substituted thiazole ring attached to a propan-2-ol group. This combination of a heterocyclic aromatic system and a tertiary alcohol functional group gives rise to a distinct set of signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the constituent atoms.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | Singlet | 1H | Thiazole C4-H |
| ~ 4.5 - 5.5 | Singlet (broad) | 1H | -OH |
| ~ 1.6 | Singlet | 6H | 2 x -CH₃ |
Causality Behind Experimental Choices and Interpretation:
-
The downfield chemical shift of the thiazole proton (C4-H) is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.[6]
-
The broad singlet for the hydroxyl proton is characteristic of alcohols and is due to chemical exchange with trace amounts of water in the solvent. Its chemical shift can vary with concentration and temperature.
-
The two methyl groups are chemically equivalent, resulting in a single, sharp singlet that integrates to six protons.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Thiazole C2 |
| ~ 145 | Thiazole C4 |
| ~ 115 | Thiazole C5-Br |
| ~ 70 | C(CH₃)₂OH |
| ~ 25 | -CH₃ |
Expertise in Interpretation:
-
The C2 carbon of the thiazole ring is expected to be the most downfield due to its attachment to two heteroatoms (N and S).
-
The carbon bearing the bromine atom (C5) will be significantly shielded compared to an unsubstituted thiazole.
-
The two methyl carbons are equivalent and will appear as a single peak in the upfield region of the spectrum.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-S bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 2950 - 3000 | C-H stretch (sp³) | Methyl |
| ~ 3100 | C-H stretch (sp²) | Thiazole |
| 1600 - 1650 | C=N stretch | Thiazole |
| 1400 - 1500 | C=C stretch (aromatic) | Thiazole |
| 600 - 700 | C-S stretch | Thiazole |
Trustworthiness of Protocol:
To obtain a reliable IR spectrum, the sample should be free of water to avoid interference with the broad O-H band of the alcohol. The use of a KBr pellet or a thin film on a salt plate is a standard and validated method for solid and liquid samples, respectively.[8] The presence of the broad O-H band is a key diagnostic feature for the alcohol functionality.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 221/223 | [C₆H₈BrNOS]⁺ (Molecular Ion) |
| 206/208 | [M - CH₃]⁺ |
| 164/166 | [5-Bromo-1,3-thiazol-2-yl-C=O]⁺ |
| 59 | [C(CH₃)₂OH]⁺ |
Authoritative Grounding in Fragmentation Analysis:
The fragmentation is likely to initiate with the loss of a methyl group to form a stable tertiary carbocation. Alpha-cleavage is a common fragmentation pathway for alcohols.[10][11] The thiazole ring itself is relatively stable, and its fragmentation would occur at higher energies.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences should be employed.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: For a solid sample, grind a small amount with dry potassium bromide (KBr) and press into a thin pellet. For a liquid, a drop can be placed between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
Molecular Structure
References
- 1. Buy this compound | 879488-37-6 [smolecule.com]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 879488-37-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS 879488-37-6): Properties and Synthetic Applications
Introduction
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, registered under CAS number 879488-37-6, is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents. This technical guide provides an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its integral role in the production of the BRAF inhibitor, Dabrafenib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₆H₈BrNOS and a molecular weight of 222.11 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 879488-37-6 | [1] |
| Molecular Formula | C₆H₈BrNOS | [1] |
| Molecular Weight | 222.11 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 272.6 ± 20.0 °C | [2] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.87 ± 0.29 | [2] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring (C4-H). The two methyl groups of the propan-2-ol moiety would likely appear as a singlet, and the hydroxyl proton would present as a broad singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiazole ring and the propan-2-ol group. The carbon bearing the bromine atom (C5) and the carbon attached to the propan-2-ol group (C2) will have characteristic chemical shifts. The two methyl carbons of the propan-2-ol group are equivalent and will therefore show a single resonance.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the C-Br stretching and the aromatic C-N and C-S stretching vibrations of the thiazole ring are also expected.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the thiazole ring and the propan-2-ol group.
Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Dabrafenib. A common and efficient method involves the lithiation of a suitable bromothiazole precursor followed by quenching with acetone.
Experimental Protocol: Synthesis via Lithiation
This protocol is a representative procedure based on established organometallic chemistry principles for the synthesis of tertiary alcohols from halogenated heterocycles.
Materials:
-
2,5-Dibromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromothiazole and anhydrous THF under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. This step selectively replaces one of the bromine atoms with lithium.
-
Quenching with Acetone: Acetone (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure the desired reaction proceeds.
-
Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be performed at low temperatures to control the reaction rate, prevent side reactions such as decomposition of the organolithium reagent, and ensure selective mono-lithiation.
-
Order of Addition: The dropwise addition of n-BuLi to the bromothiazole ensures that the concentration of the highly reactive organolithium reagent remains low, minimizing side reactions. Similarly, the slow addition of acetone to the lithiated intermediate controls the exothermic quenching reaction.
Application in the Synthesis of Dabrafenib
This compound is a crucial precursor in the multi-step synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of cancer.[3] The synthesis of Dabrafenib involves the coupling of this bromothiazole intermediate with other key fragments.
Workflow for Dabrafenib Synthesis Utilizing this compound:
The following diagram illustrates the pivotal role of this compound in a representative synthetic route to Dabrafenib.
Caption: Synthetic workflow for Dabrafenib highlighting the role of this compound.
Mechanism of Action in Dabrafenib's Therapeutic Effect
While this compound is a synthetic intermediate, understanding the mechanism of the final product, Dabrafenib, provides context for its importance. Dabrafenib is a selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] In many cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking downstream signaling, which ultimately leads to tumor cell growth inhibition and apoptosis.
The following diagram illustrates the MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutated BRAF kinase.
Conclusion
This compound (CAS 879488-37-6) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its value is intrinsically linked to its role as a key building block in the synthesis of Dabrafenib, a life-saving medication for patients with specific cancer mutations. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional involved in the development and manufacturing of this important therapeutic agent. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Biological Activity Screening of Novel Bromothiazole Derivatives
Preamble: The Rationale and Potential of Bromothiazole Scaffolds
The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The introduction of a bromine atom to the thiazole nucleus—creating bromothiazole derivatives—serves as a strategic modification for medicinal chemists. Bromine, as a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets through halogen bonding. This guide provides a technical framework for the systematic biological evaluation of novel bromothiazole derivatives, designed for researchers and drug development professionals. The methodologies described herein are grounded in established, robust screening principles to ensure the generation of reliable and translatable data.
Part 1: The Strategic Screening Cascade
A successful screening campaign is not a random assortment of assays but a logical, tiered progression. The objective is to efficiently identify promising "hit" compounds from a library of novel derivatives and progressively characterize their biological activity. Our approach is structured as a cascade, moving from broad primary screens to more specific secondary and mechanistic assays.
// Connections Cytotoxicity -> DoseResponse [label="Active Hits", color="#34A853"]; Antimicrobial -> DoseResponse [label="Active Hits", color="#34A853"]; DoseResponse -> Apoptosis [color="#4285F4"]; DoseResponse -> CellCycle [color="#4285F4"]; Apoptosis -> Pathway [color="#EA4335"]; CellCycle -> Pathway [color="#EA4335"]; Pathway -> Target [color="#FBBC05"]; }
Caption: A tiered approach to screening novel bromothiazole derivatives.
Part 2: Primary Screening – Identifying Anticancer and Antimicrobial Potential
The initial tier of screening is designed for high-throughput evaluation to cast a wide net and identify any significant biological activity. We will focus on two of the most prominent therapeutic areas for thiazole derivatives: oncology and infectious diseases.[6][7]
In Vitro Anticancer Activity: Cytotoxicity Screening
The foundational assay to determine anticancer potential is a cytotoxicity screen. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9]
Causality Behind Experimental Choices:
-
Principle: The assay's core lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Cell Line Selection: It is crucial to screen against a panel of cancer cell lines rather than a single line. This provides a broader understanding of a compound's spectrum of activity. A standard choice is the NCI-60 panel, but a representative selection could include:
-
Controls (Self-Validation): Every plate must include:
-
Vehicle Control (e.g., 0.1% DMSO): To ensure the solvent used to dissolve the compounds has no inherent toxicity.
-
Positive Control (e.g., Doxorubicin): A known cytotoxic drug to validate that the assay is performing correctly and the cells are responsive.
-
Blank Control (Media only): To establish the background absorbance.
-
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each bromothiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds, vehicle control, or positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Thiazole derivatives are known to possess significant antimicrobial properties.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Causality Behind Experimental Choices:
-
Principle: This method provides a quantitative result (the MIC value) by challenging bacteria with serial dilutions of the test compound in a liquid growth medium.[16][15][17]
-
Organism Selection: A representative panel should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Standard choices include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Controls (Self-Validation):
-
Growth Control: Wells containing only broth and the bacterial inoculum, to confirm the bacteria can grow under the assay conditions.[16]
-
Sterility Control: Wells containing only broth, to check for contamination of the medium.[16]
-
Positive Control: A known antibiotic (e.g., Ampicillin or Norfloxacin) to validate the assay's sensitivity.[7]
-
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a sterile 96-well round-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of decreasing compound concentrations.[18]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Inoculate each well (except the sterility control wells) with 5 µL of the standardized bacterial inoculum.[18] The final volume in each well will be approximately 100-105 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[14][15]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[16]
Part 3: Data Interpretation and Advancing "Hits"
The primary screen will generate a significant amount of data. The goal is to identify "hits" that warrant further investigation.
Presenting Quantitative Data
Summarize the IC₅₀ and MIC values in a clear, tabular format for easy comparison. This allows for the initial identification of structure-activity relationships (SAR).
Table 1: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | HT-29 (Colon) | SaOS-2 (Bone) |
| BromoTh-01 | 2-bromo, 4-phenyl | 15.2 | 22.5 | >100 |
| BromoTh-02 | 2-bromo, 4-(4-Cl-Ph) | 7.8 | 9.1 | 45.3 |
| BromoTh-03 | 2-bromo, 4-(4-F-Ph) | 8.1 | 11.2 | 50.1 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Substitution Pattern | S. aureus (Gram +) | E. coli (Gram -) |
| BromoTh-01 | 2-bromo, 4-phenyl | 64 | >128 |
| BromoTh-02 | 2-bromo, 4-(4-Cl-Ph) | 16 | 32 |
| BromoTh-03 | 2-bromo, 4-(4-F-Ph) | 8 | 16 |
| Ampicillin | (Positive Control) | 0.5 | 4 |
Secondary Assays & Mechanism of Action (MoA) Elucidation
Compounds that demonstrate potent activity (e.g., IC₅₀ or MIC < 10 µM/µg/mL) should be advanced to secondary assays to understand how they work.
For Anticancer Hits:
-
Apoptosis Induction: Many anticancer agents, including thiazole derivatives, work by inducing programmed cell death (apoptosis).[10][19] This can be confirmed using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: Determine if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M). This provides insight into the cellular processes being disrupted.[20]
Potential Signaling Pathway: Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways. A common mechanism is the induction of the intrinsic apoptotic pathway.[19][20]
Caption: Simplified intrinsic apoptosis pathway often modulated by thiazoles.
Conclusion
This guide outlines a systematic, robust, and technically sound strategy for the initial biological screening of novel bromothiazole derivatives. By employing a tiered approach with validated assays and appropriate controls, researchers can efficiently identify compounds with significant anticancer or antimicrobial potential. The subsequent elucidation of the mechanism of action for the most promising hits is a critical step in transforming a novel chemical entity into a viable lead candidate for drug development.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, presents a unique chemical architecture, combining a brominated thiazole ring with a tertiary alcohol. While direct biological data for this compound is scarce, its structural features suggest significant therapeutic potential. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate and validate potential therapeutic targets of this promising molecule. We will delve into plausible molecular targets in oncology and inflammation, underpinned by structure-activity relationship (SAR) analyses of analogous compounds, and provide detailed, actionable experimental protocols for target validation.
Introduction to this compound: A Molecule of Interest
The thiazole ring is a privileged heterocyclic motif renowned for its metabolic stability and diverse pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the thiazole ring can significantly modulate the compound's electronic properties and metabolic stability, often enhancing its biological activity. Furthermore, the 2-(propan-2-ol) substituent may influence solubility and introduce specific hydrogen bonding interactions within target proteins. Given the established roles of brominated thiazole derivatives in modulating key signaling pathways, we hypothesize that this compound is a prime candidate for investigation as an inhibitor of protein kinases and inflammatory signaling pathways.
Hypothesized Therapeutic Targets in Oncology
The thiazole nucleus is a common feature in a multitude of anticancer agents.[1][3] Several thiazole-containing compounds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
BRAF Kinase: A Prime Target in Melanoma and Other Cancers
The BRAF protein kinase, particularly the V600E mutant, is a key driver in a significant percentage of melanomas and other cancers. Several approved and investigational BRAF inhibitors feature a thiazole scaffold.[4][5][6] The thiazole ring often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.
Hypothesis: this compound acts as an inhibitor of BRAF, particularly the V600E mutant.
Rationale: The core thiazole structure is a known pharmacophore for BRAF inhibition. The bromine atom may enhance binding affinity through halogen bonding or by modifying the electronic landscape of the thiazole ring.
Epidermal Growth Factor Receptor (EGFR): A Target in Lung and Other Epithelial Cancers
EGFR is another well-established target in oncology, and thiazole-containing compounds have been developed as EGFR inhibitors.[5][7] Dual inhibition of EGFR and BRAF is also an emerging therapeutic strategy.[7]
Hypothesis: this compound exhibits inhibitory activity against EGFR.
Rationale: The thiazole moiety can serve as a scaffold to position key functionalities for interaction with the EGFR active site.
Hypothesized Therapeutic Targets in Inflammation
Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling kinases and transcription factors.[8][9]
p38 Mitogen-Activated Protein Kinase (MAPK): A Central Regulator of Inflammation
The p38 MAPK is a critical enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Thiazole-based compounds have been successfully developed as p38 MAPK inhibitors.[10][11][12]
Hypothesis: this compound functions as an inhibitor of p38 MAPK.
Rationale: The structure of the compound aligns with the general pharmacophore model for p38 MAPK inhibitors, where the thiazole ring can occupy the adenine-binding region of the ATP pocket.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a master regulator of inflammation and is implicated in numerous inflammatory diseases and cancers.[13][14][15] Inhibition of upstream kinases that activate this pathway is a viable therapeutic strategy.
Hypothesis: this compound inhibits the NF-κB signaling pathway.
Rationale: By targeting upstream kinases like p38 MAPK, the compound could indirectly inhibit the activation of NF-κB.
Experimental Validation of Therapeutic Targets
A systematic and rigorous experimental approach is essential to validate the hypothesized targets of this compound.[16][17][18][19] The following section outlines a comprehensive workflow for target validation.
Initial Cellular Screening: Assessing Antiproliferative and Anti-inflammatory Activity
The first step is to evaluate the compound's general cytotoxic and anti-inflammatory effects in relevant cell lines.
Experimental Workflow for Initial Cellular Screening
Caption: Initial screening workflow for oncology and inflammation.
Protocol 1: Cell Viability (MTT/MTS) Assay [20][21]
-
Cell Seeding: Plate cancer cells (e.g., A375 for BRAF V600E mutant melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[20][21]
-
Solubilization and Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Target-Specific Validation: Biochemical and Cellular Assays
Following the initial screening, the next step is to investigate the direct interaction of the compound with its hypothesized molecular targets.
Signaling Pathway for Target Validation
Caption: Workflow for kinase inhibition and western blot analysis.
Protocol 2: In Vitro Kinase Inhibition Assay [22][23][24]
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., BRAF V600E, EGFR, or p38α), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure kinase activity by quantifying the amount of ADP produced or the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[22][25]
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Protocol 3: Western Blotting for Phosphorylated Protein Levels [26][27][28][29]
-
Cell Treatment and Lysis: Treat the appropriate cell lines with this compound at various concentrations for a specific duration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK for the BRAF pathway, phospho-p38, or phospho-IκBα for the NF-κB pathway). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.
In Vivo Validation: Efficacy in Animal Models
If the in vitro data is promising, the final step in preclinical validation is to assess the compound's efficacy in a living organism.[30][31]
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Protocol 4: Human Tumor Xenograft Model for Anticancer Efficacy [30][32][33][34]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and target modulation within the tumor tissue.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Line / Target | IC50 (µM) |
| Cell Viability | A375 (BRAF V600E) | |
| Cell Viability | EGFR-dependent cell line | |
| Cytokine Release (TNF-α) | THP-1 | |
| Kinase Inhibition | BRAF V600E | |
| Kinase Inhibition | EGFR | |
| Kinase Inhibition | p38 MAPK |
Table 2: Summary of In Vivo Efficacy in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | |
| Compound (Dose 1) | ||
| Compound (Dose 2) |
Conclusion
This technical guide provides a robust, hypothesis-driven framework for the systematic evaluation of the therapeutic potential of this compound. By leveraging the extensive knowledge of the thiazole scaffold in medicinal chemistry, we have proposed plausible molecular targets in oncology and inflammation. The detailed experimental protocols provided herein will enable researchers to rigorously test these hypotheses and elucidate the mechanism of action of this promising compound. The successful validation of these targets will pave the way for further preclinical and clinical development of this compound as a novel therapeutic agent.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 9. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. promega.com [promega.com]
- 26. algentbio.com [algentbio.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. cusabio.com [cusabio.com]
- 30. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 32. blog.crownbio.com [blog.crownbio.com]
- 33. benchchem.com [benchchem.com]
- 34. ijpbs.com [ijpbs.com]
An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Interactions
Preamble: From a Novel Molecule to Mechanistic Insight
In modern drug discovery, the journey from identifying a novel chemical entity to understanding its therapeutic potential is both time-consuming and resource-intensive.[1][2][3] The compound 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, characterized by its brominated thiazole core, represents such a starting point. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] However, for this specific molecule, the biological target and mechanism of action remain undefined.
This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. Our approach is designed to be a self-validating system, generating not just data, but robust, testable hypotheses that can accelerate and guide subsequent experimental validation. We will navigate the logical progression from identifying potential protein targets to meticulously modeling the molecular interactions, assessing their stability, and predicting the compound's drug-likeness.
Part 1: Target Identification via Reverse Docking: Casting a Wide Net
Expertise & Experience: When the target of a bioactive compound is unknown, our first objective is not to guess, but to systematically survey the landscape of possibilities. The most powerful in silico technique for this purpose is reverse docking . This computational strategy inverts the typical docking paradigm: instead of screening a library of ligands against a single target, we screen our single ligand—this compound—against a vast library of protein structures. This allows us to generate a ranked list of potential binding partners, forming the basis of our investigation.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation (The "Bait"):
-
Action: Obtain the 2D structure of this compound (e.g., from its SMILES string) and convert it into a 3D conformation using a tool like Open Babel.
-
Causality: A realistic 3D structure is essential for accurate docking. The subsequent step, energy minimization (using a force field like MMFF94), is critical to relieve any steric strain and arrive at a low-energy, stable conformation that is more representative of its state in a biological system.
-
-
Target Library Curation (The "Fish"):
-
Action: Select a comprehensive and relevant library of protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), particularly structures with known binding sites (e.g., the sc-PDB database).
-
Causality: The quality of the target library directly dictates the quality of the output. A well-curated library focusing on the human proteome, and perhaps enriched with targets known to be modulated by other thiazole derivatives, increases the probability of identifying a biologically relevant interaction.
-
-
High-Throughput Docking Execution:
-
Action: Employ a validated docking program, such as AutoDock Vina, to systematically dock the prepared ligand into the binding site of every protein in the curated library.[7]
-
Causality: AutoDock Vina is chosen for its balance of speed and accuracy, which is crucial for screening thousands of targets. The scoring function provides a rapid estimation of binding affinity, allowing us to rank all potential interactions.[8]
-
-
Hit-List Generation and Analysis:
-
Action: Rank all protein targets based on their predicted binding affinity (e.g., kcal/mol) for the ligand.
-
Causality: The raw score is our primary filter. A lower binding energy suggests a more favorable interaction. However, this is only a preliminary filter. True scientific insight comes from the contextual analysis: Are the top-ranked targets functionally related? For instance, do we see an enrichment of kinases, proteases, or nuclear receptors? This functional clustering provides stronger evidence than a single high-ranking, but isolated, target.
-
Caption: High-level workflow for in silico characterization.
Part 2: Deep Dive into Binding - Detailed Molecular Docking
Expertise & Experience: Having prioritized a putative target from our reverse docking screen (for this guide, we will proceed with a hypothetical enzyme target, "Enzyme-X," a kinase implicated in inflammatory pathways), we now shift our focus from breadth to depth. The objective is to elucidate the precise binding mode of our compound. This involves predicting its orientation, conformation, and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it within the enzyme's active site.
Experimental Protocol: Focused Molecular Docking
-
Receptor Preparation:
-
Action: Download the crystal structure of Enzyme-X from the Protein Data Bank (PDB).[10] Using a molecular modeling suite like AutoDock Tools, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[7][11] Add polar hydrogens and compute Gasteiger charges.
-
Causality: Water molecules are typically displaced upon ligand binding and can interfere with the docking algorithm. Removing the original ligand vacates the binding site for our compound. The addition of hydrogens and the assignment of partial charges are absolutely critical for the accurate calculation of electrostatic and hydrogen bonding interactions, which are governed by the force field.
-
-
Ligand Preparation:
-
Action: Re-load the energy-minimized 3D structure of this compound. Define its rotatable bonds.
-
Causality: The docking algorithm will explore the conformational space of the ligand by rotating these bonds. Correctly defining them allows for a thorough yet computationally efficient search for the optimal binding pose.
-
-
Binding Site Definition (Grid Box Generation):
-
Action: Define a 3D grid box that encompasses the entire active site of Enzyme-X. The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely.
-
Causality: The docking software calculates interaction energies on this grid. A box that is too small may artificially constrain the ligand and miss the true binding pose. A box that is too large dramatically increases computation time with no added benefit. If the original PDB structure contained a ligand, its position is the ideal guide for centering the grid box.
-
-
Execution of Docking Simulation:
-
Action: Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock.[] Set the number of runs to a high value (e.g., 100) to ensure a comprehensive search of the conformational space.
-
Causality: The LGA is a sophisticated search algorithm that balances exploration of new positions (global search) with refinement of promising poses (local search). Multiple independent runs are essential to ensure that the algorithm is not getting trapped in a local energy minimum and that the lowest-energy pose found is reproducible and therefore credible.
-
-
Analysis and Visualization of Results:
-
Action: The primary output is a set of docked poses ranked by binding energy. Analyze the top-ranked pose using a visualization tool like PyMOL or UCSF Chimera.[13] Identify and measure key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts).
-
Causality: The binding energy gives a quantitative estimate of affinity, but the true insight lies in the qualitative analysis of the binding pose. A credible pose will show chemically sensible interactions. For example, the hydroxyl group on our compound should ideally be acting as a hydrogen bond donor or acceptor with a polar residue in the protein. The bromine atom could be involved in halogen bonding or hydrophobic interactions.
-
Data Presentation: Docking Interaction Summary
| Metric | Value / Description | Rationale |
| Binding Affinity | -8.5 kcal/mol (Hypothetical) | Lower values indicate stronger predicted binding. This value is competitive for a potential inhibitor. |
| Interacting Residues | LYS-72, GLU-91, LEU-135, PHE-146 | These are the specific amino acids in the active site that form contacts with the ligand. |
| Hydrogen Bonds | Ligand OH --- LYS-72 (Backbone O) | A 2.8 Å hydrogen bond, a strong interaction anchoring the ligand in the pocket. |
| Hydrophobic Contacts | Thiazole Ring --- LEU-135, PHE-146 | Van der Waals interactions with nonpolar residues, contributing to binding stability. |
Part 3: From Static Pose to Dynamic Stability: Molecular Dynamics (MD) Simulation
Expertise & Experience: A significant limitation of molecular docking is that it provides a static, time-independent snapshot of the interaction in a vacuum.[14] Biological systems, however, are dynamic and solvated. MD simulations address this by modeling the movement of every atom in the protein-ligand complex over time, providing a much more realistic assessment of the binding stability. A stable docked pose should remain within the binding pocket throughout the simulation.
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Action: Take the highest-ranked protein-ligand complex from the docking step as the starting structure. Using a tool like GROMACS or AMBER, select an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).[15][16] Place the complex in the center of a water box (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Causality: The force field is a set of parameters that defines the potential energy of the system, governing all atomic interactions. The choice of force field is critical for simulation accuracy. Solvating the complex is essential, as water plays a crucial role in mediating biological interactions. Neutralizing the system is required for accurate calculation of long-range electrostatic interactions.
-
-
Energy Minimization:
-
Action: Perform a steepest descent energy minimization of the entire system.
-
Causality: The initial placement of water and ions can create unfavorable steric clashes. Minimization relaxes the system, removing these high-energy contacts and preparing it for dynamic simulation.
-
-
System Equilibration:
-
Action: Perform a two-stage equilibration. First, run a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature), followed by a longer simulation (e.g., 1 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature). During equilibration, position restraints are often applied to the protein and ligand heavy atoms, which are gradually released.
-
Causality: The NVT step allows the solvent to equilibrate around the solute while maintaining a constant temperature. The NPT step then allows the system's density to equilibrate to a realistic value under constant pressure. This two-step process ensures the system is at the correct temperature and pressure before the production run, preventing artifacts.
-
-
Production MD Run:
-
Action: Run the simulation for a substantial period (e.g., 100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Causality: 100 ns is a common timescale to observe the stability of a small molecule in a binding pocket. Longer simulations provide greater confidence but are more computationally expensive. The trajectory file is the raw data for all subsequent analysis.
-
-
Trajectory Analysis:
-
Action: Analyze the trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, low-plotted RMSD over time indicates the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the presence and duration of key hydrogen bonds identified during docking.
-
-
Causality: A ligand that quickly diffuses out of the binding pocket is unstable. A stable ligand will show a low RMSD value that plateaus over time. High RMSF in loops is expected, but high fluctuation in the binding site could indicate instability. The persistence of key hydrogen bonds throughout the simulation provides strong evidence for a stable and specific interaction.
-
Caption: Step-by-step molecular dynamics simulation workflow.
Part 4: Predicting Pharmacokinetic Profile: In Silico ADMET
Expertise & Experience: High binding affinity is a necessary, but not sufficient, condition for a successful drug candidate. A compound's journey through the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determines its ultimate efficacy and safety.[1][3] Predicting these properties in silico is a cornerstone of modern drug design, allowing us to flag potential liabilities and deprioritize compounds that are likely to fail in later, more expensive clinical stages.[17][18]
Experimental Protocol: ADMET Profiling
-
Tool Selection:
-
Action: Utilize a consensus of well-regarded, freely available web servers for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[19][20]
-
Causality: Different tools use different algorithms and training datasets.[17] Relying on a single predictor can be misleading. By comparing the outputs from multiple servers, we can identify predictions that are consistent across different models, thereby increasing our confidence in the results.
-
-
Input and Execution:
-
Action: Input the SMILES string of this compound into each selected server and run the analysis.
-
Causality: The SMILES format is a universal, text-based representation of the chemical structure, ensuring that each tool is analyzing the identical molecule.
-
-
Analysis of Key Parameters:
-
Action: Collate and interpret the output data, focusing on several key areas:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.
-
Pharmacokinetics (Drug-Likeness): Evaluate against criteria like Lipinski's Rule of Five. Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
-
Metabolism: Check for predicted inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which could indicate potential drug-drug interactions.
-
Toxicity: Look for alerts related to mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
-
Causality: Each parameter provides a piece of the puzzle. Lipinski's rules give a general indication of oral bioavailability.[1] GI absorption and BBB permeability predict where the drug can go in the body. CYP inhibition is a major cause of adverse drug reactions. Toxicity flags, especially for hERG inhibition, are significant safety concerns that can halt drug development.
-
Data Presentation: Predicted ADMET Profile
| Parameter | Predicted Value | Implication / Desired Outcome |
| Molecular Weight | 238.1 g/mol | < 500 Da (Passes Lipinski's Rule) |
| LogP (Consensus) | 1.85 | Good balance of solubility and permeability (Ideal: 1-3) |
| H-Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |
| H-Bond Acceptors | 3 | < 10 (Passes Lipinski's Rule) |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; good for peripherally-acting drugs. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
Conclusion: Synthesizing a Data-Driven Hypothesis
This comprehensive in silico workflow has transformed our understanding of this compound from a simple chemical structure to a molecule with a data-driven, hypothetical mechanism of action. We have progressed logically from identifying a plausible therapeutic target (Enzyme-X, a kinase) to detailing its specific binding interactions, confirming the stability of this interaction in a dynamic environment, and establishing a favorable preliminary ADMET profile.
The key takeaway is a testable hypothesis: This compound is a potential inhibitor of Enzyme-X, binding with high affinity via specific hydrogen bonding and hydrophobic interactions. It is predicted to be orally bioavailable with a low risk of major toxicities, though caution is warranted regarding potential CYP2D6-mediated drug interactions.
This in silico model now serves as a critical guide for the next phase of drug discovery. The immediate next steps are experimental: perform an in vitro enzymatic assay to confirm the inhibition of Enzyme-X and conduct cell-based assays to verify its biological effect. The computational model has successfully fulfilled its purpose: to de-risk, accelerate, and focus the path of experimental research, saving invaluable time and resources.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, a valuable heterocyclic building block for drug discovery and materials science. Thiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[1][2] The protocol detailed herein employs a robust two-step synthetic strategy, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a regioselective electrophilic bromination at the C5 position. This guide is designed for researchers and process chemists, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of Substituted Thiazoles
The 1,3-thiazole ring is a privileged scaffold in modern chemistry due to its unique electronic properties and ability to engage in hydrogen bonding, making it a frequent component in biologically active compounds.[1][3] The synthesis of specifically substituted thiazoles is therefore of paramount importance. The target molecule, this compound, features key functional groups for further chemical elaboration: a tertiary alcohol for potential esterification or etherification, and a bromine atom at the C5 position, which is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.
This guide eschews a direct, one-step Hantzsch synthesis, which would require challenging and less accessible starting materials. Instead, we present a more practical and reliable two-step pathway:
-
Step 1: Hantzsch Synthesis of the intermediate, 2-(1,3-thiazol-2-yl)propan-2-ol, via the condensation of 2-hydroxy-2-methylpropanethioamide and chloroacetaldehyde.
-
Step 2: Regioselective Bromination of the intermediate using N-Bromosuccinimide (NBS) to yield the final product. This approach leverages the inherent nucleophilicity of the C5 position on the thiazole ring for precise functionalization.[3]
Reaction Mechanisms and Scientific Rationale
Step 1: Hantzsch Thiazole Synthesis
First reported in 1887 by Arthur Hantzsch, this reaction remains one of the most efficient methods for constructing the thiazole core.[1][4] It involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6][7]
The mechanism proceeds through three key stages:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl (chloroacetaldehyde) in a classic SN2 reaction.[8]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline alcohol intermediate.
-
Dehydration: An acid- or base-catalyzed elimination of a water molecule from the intermediate yields the stable, aromatic thiazole ring.[5]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: In Vitro Evaluation of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Introduction: Unveiling the Potential of a Novel Thiazole Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[3] Its versatile nature allows for diverse biological activities. The compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, hereafter referred to as "the compound," is a synthetic molecule featuring this key heterocyclic system.[4] The presence of a bromine atom can enhance biological activity, while the propan-2-ol group may influence its solubility and interactions with biological targets.[1]
This document provides a comprehensive guide for the initial in vitro characterization of this and similar novel thiazole derivatives. We will detail the foundational assays required to profile its biological activity, focusing on two key areas: assessment of its effects on cell viability and proliferation, and its potential to inhibit protein kinase activity. These assays are fundamental in early-stage drug discovery to identify potential therapeutic applications, particularly in oncology.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 879488-37-6[5] |
| Molecular Formula | C₆H₈BrNOS[5] |
| Molecular Weight | 222.10 g/mol [5] |
| Structure | A thiazole ring with a bromo substituent at position 5 and a propan-2-ol group at position 2. |
Safety and Handling:
As with any novel chemical entity, appropriate safety precautions are paramount. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[6] Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.[8]
Foundational Assay I: Cell Viability and Cytotoxicity Screening using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells. This assay is a crucial first step in determining if the compound has anti-proliferative or cytotoxic effects on cancer cell lines.[12]
Experimental Workflow: MTT Assay
References
- 1. Buy this compound | 879488-37-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 879488-37-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. echemi.com [echemi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. mdpi.com [mdpi.com]
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol as an intermediate in drug synthesis
An Application Guide to 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: A Versatile Intermediate in Modern Drug Synthesis
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal core for designing novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] A notable example is Ritonavir, an HIV protease inhibitor, which features a thiazole moiety central to its structure and function.[5][6]
The synthesis of complex drug molecules like Ritonavir necessitates the use of well-defined, functionalized building blocks. This compound is one such critical intermediate. Its structure is strategically designed for versatility: the bromine atom at the 5-position serves as a reactive handle for carbon-carbon bond-forming reactions, while the tertiary alcohol (propan-2-ol) group at the 2-position can influence solubility or act as a synthetic handle for further derivatization.[7]
This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and strategic application in the synthesis of advanced pharmaceutical intermediates. The protocols herein are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the procedures but also to adapt them for novel drug discovery campaigns.
Physicochemical and Spectroscopic Data
Accurate characterization of a synthetic intermediate is the cornerstone of trustworthy and reproducible drug synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 879488-37-6 | [8][9] |
| Molecular Formula | C₆H₈BrNOS | [7][9] |
| Molecular Weight | 222.10 g/mol | [9] |
| Appearance | Typically an off-white to yellow solid or liquid | [10] |
| Purity | >95% (as specified by commercial suppliers) | [11] |
Expected Analytical Data: To ensure the identity and purity of the synthesized intermediate, the following analytical data should be acquired.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the thiazole ring proton, and a singlet for the two methyl groups of the propan-2-ol moiety, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the two carbons of the thiazole ring, the quaternary carbon and the two equivalent methyl carbons of the propan-2-ol group. |
| Mass Spec (MS) | A molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated exact mass (220.95100), exhibiting the characteristic isotopic pattern for a single bromine atom.[9] |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Core Synthesis Protocol: Preparation of this compound
The following protocol describes a robust method for synthesizing the title compound, leveraging an organometallic approach starting from 2,5-dibromothiazole. This method offers high regioselectivity.
Causality and Experimental Rationale
The synthetic strategy hinges on the differential reactivity of the bromine atoms on the 2,5-dibromothiazole ring. The C-2 proton of a thiazole is more acidic than the C-5 proton, making the C-2 position more susceptible to deprotonation and subsequent reactions. However, in a halogen-metal exchange, the bromine at the 2-position is generally more reactive towards organolithium reagents at low temperatures. This protocol utilizes a bromine-lithium exchange at the more reactive 2-position, followed by nucleophilic attack of the resulting thiazolyl-lithium species on an acetone electrophile.
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely strong bases and will react violently with protic sources, such as water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the reagent and failing the reaction.
-
Low Temperature (-78 °C): The bromine-lithium exchange is highly exothermic and the resulting organolithium intermediate is unstable at higher temperatures. Maintaining the temperature at -78 °C (a dry ice/acetone bath) is critical for controlling the reaction, preventing side reactions, and ensuring the stability of the intermediate.[12]
-
Acetone as Electrophile: Acetone serves as the carbon electrophile. The nucleophilic carbon of the thiazolyl-lithium intermediate attacks the electrophilic carbonyl carbon of acetone, forming the tertiary alcohol upon aqueous workup.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromothiazole (10.0 g, 41.2 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 27.2 mL, 43.5 mmol, 1.05 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may result in a color change.
-
Electrophilic Addition: Add anhydrous acetone (3.6 mL, 49.4 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure this compound.
Application in Medicinal Chemistry: A Platform for Diversification
The true value of an intermediate like this compound lies in its potential for creating diverse molecular libraries. The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are pillars of modern medicinal chemistry, allowing for the efficient and modular construction of complex molecules from simpler fragments.
This modularity is key to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Drug Discovery Application
Caption: Modular use of the intermediate in a drug discovery workflow.
Protocol: Representative Suzuki Cross-Coupling Reaction
This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction to illustrate the synthetic utility of the bromo-thiazole intermediate.
-
Reagent Setup: In a reaction vial, combine this compound (100 mg, 0.45 mmol), the desired aryl or heteroaryl boronic acid (0.54 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (187 mg, 1.35 mmol, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (26 mg, 0.0225 mmol, 5 mol%), to the vial.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired coupled product.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile entry point into the synthesis of novel thiazole-containing compounds. Its robust synthesis and the predictable reactivity of its functional groups make it an invaluable tool in the quest for new medicines. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate the drug discovery and development process.
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajol.info [ajol.info]
- 7. Buy this compound | 879488-37-6 [smolecule.com]
- 8. This compound | 879488-37-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. This compound|å æçå°H5 [klamar-reagent.com]
- 12. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Application Notes & Protocols for the Development of Novel Anticancer Agents from Thiazole Derivatives
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] In the realm of oncology, thiazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several clinically approved anticancer drugs.[3] Notable examples include Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[4][5][6], and Ixabepilone, a microtubule-stabilizing agent for metastatic breast cancer.[7][8] The success of these agents underscores the therapeutic potential of the thiazole moiety and encourages further exploration of its derivatives for novel anticancer therapies.[3]
The versatility of the thiazole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target various cancer-associated pathways.[3][9] Thiazole derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerases, and disruption of microtubule dynamics.[10][11][12] This multifaceted activity makes the thiazole scaffold a "privileged structure" in the design of new anticancer agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents from thiazole derivatives. We will delve into the critical aspects of the drug discovery pipeline, from rational design and synthesis to rigorous in vitro and in vivo evaluation, with detailed, field-proven protocols.
Part 1: Rational Design and Synthesis of Thiazole Derivatives
The journey to a novel anticancer agent begins with the rational design of molecules that are predicted to interact with specific cancer targets. Structure-Activity Relationship (SAR) studies are paramount in this phase, guiding the synthetic chemist in designing derivatives with enhanced potency and selectivity.[9]
1.1. Core Synthetic Strategy: Hantzsch Thiazole Synthesis
A classic and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[13][14]
-
Rationale: The Hantzsch synthesis is a robust and high-yielding reaction that allows for the introduction of a wide variety of substituents onto the thiazole core, facilitating the exploration of a broad chemical space. Microwave-assisted synthesis can often reduce reaction times and improve yields.[14]
1.2. Example Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a library of thiazole derivatives.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
A one-pot, three-component reaction can also be an efficient method for generating novel thiazole derivatives.[15]
Part 2: In Vitro Evaluation of Anticancer Activity
Once a library of thiazole derivatives has been synthesized and characterized, the next critical step is to assess their anticancer activity in vitro. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.
2.1. Primary Screening: Cell Viability and Cytotoxicity Assays
The initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric assay for this purpose.[16]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[16] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.[17]
Protocol 2.1: MTT Assay for Cytotoxicity Screening
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Thiazole derivative stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete culture medium from the stock solutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include vehicle controls (DMSO-treated cells) and untreated controls (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for Novel Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| TH-001 | MCF-7 (Breast) | 2.5 ± 0.3 |
| A549 (Lung) | 5.1 ± 0.7 | |
| HCT-116 (Colon) | 1.8 ± 0.2 | |
| TH-002 | MCF-7 (Breast) | 0.98 ± 0.15 |
| A549 (Lung) | 1.2 ± 0.2 | |
| HCT-116 (Colon) | 0.75 ± 0.1 | |
| Dasatinib | MCF-7 (Breast) | > 10 |
| (Control) | A549 (Lung) | 7.8 ± 1.1 |
| HCT-116 (Colon) | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments.
2.2. Mechanistic Studies: Elucidating the Mode of Action
Compounds that demonstrate significant cytotoxicity are further investigated to determine their mechanism of action. A common and critical mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.[20]
2.2.1. Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can be used to identify late apoptotic or necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, we can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[21]
Protocol 2.2: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS and centrifuge.[21]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Caption: Workflow for Annexin V/PI apoptosis assay.
2.2.2. Confirmation of Apoptotic Pathway by Western Blot
-
Principle: Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[23] Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as poly (ADP-ribose) polymerase (PARP).[24] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are also critical regulators of apoptosis and can be assessed by western blot.
Protocol 2.3: Western Blot for Apoptosis Markers
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[25]
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Caption: Western blot workflow for apoptosis marker analysis.
Part 3: In Vivo Evaluation in Xenograft Models
Promising lead compounds identified through in vitro studies must be evaluated for their efficacy and safety in vivo. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical assessment of anticancer drug candidates.[26][27]
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors.[28] These models allow for the evaluation of a drug's antitumor activity in a living organism, providing insights into its pharmacokinetics and potential toxicity.[26] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also increasingly used as they may better recapitulate the heterogeneity of human cancers.[29]
Protocol 3.1: Subcutaneous Xenograft Model for Efficacy Studies
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[26]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the thiazole derivative and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[30]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). The percentage of TGI is calculated as: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Conclusion
The development of novel anticancer agents from thiazole derivatives is a promising avenue of research with a proven track record of clinical success. By following a systematic and rigorous approach that integrates rational drug design, robust in vitro screening, and comprehensive in vivo evaluation, researchers can effectively identify and advance new therapeutic candidates. The protocols and guidelines presented in these application notes provide a solid framework for navigating the complexities of the drug discovery process, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 7. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 9. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. mdpi.com [mdpi.com]
- 30. karger.com [karger.com]
Application Notes and Protocols: High-Throughput Screening of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Libraries
Abstract
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] This guide provides a comprehensive framework for designing and executing an HTS campaign focused on chemical libraries derived from the 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol scaffold. The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document details the strategic design of a diversity-oriented compound library, the development and validation of a robust biochemical assay, a step-by-step HTS protocol, and the subsequent data analysis and hit confirmation cascade. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for hit identification.
The this compound Scaffold: Rationale and Potential
The this compound core structure presents a compelling starting point for drug discovery. The thiazole moiety is a key component in various pharmaceuticals, valued for its metabolic stability and ability to engage in diverse biological interactions.[6] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[7] Furthermore, the propan-2-ol group provides a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.[7] The strategic combination of these features makes this scaffold an ideal candidate for building libraries aimed at discovering novel modulators of a wide range of biological targets.
Library Design and Synthesis Strategy
The goal of library design is not merely to create a large number of compounds, but to explore relevant chemical space efficiently. A Diversity-Oriented Synthesis (DOS) approach is recommended to maximize structural variance from a common core.[8][9][10]
Causality in Design: The synthetic strategy is designed around the reactivity of the bromine atom on the thiazole ring. This position allows for late-stage diversification, enabling the rapid creation of a library with varied physicochemical properties from a common intermediate.
General Synthetic Approach: The library synthesis can be initiated from the core this compound structure. The bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. This approach allows for the systematic modulation of properties such as size, aromaticity, and hydrogen bonding potential at this position.
| Parameter | Target Range | Rationale |
| Molecular Weight (MW) | 300 - 500 Da | Balances complexity with favorable pharmacokinetic properties. |
| cLogP | 1 - 4 | Aims for good membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 1 - 3 | Enhances potential for specific target interactions. |
| Hydrogen Bond Acceptors | 2 - 5 | Increases opportunities for hydrogen bonding with biological targets. |
| Rotatable Bonds | < 8 | Promotes conformational rigidity, which can improve binding affinity. |
Table 1: Physicochemical Property Goals for Library Design.
Assay Development and Validation for HTS
A successful HTS campaign is predicated on a robust, reliable, and reproducible assay.[][12] The choice of assay technology depends on the biological target but should be amenable to miniaturization and automation.[13] For this guide, we will consider a hypothetical protein-protein interaction (PPI) target and develop an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay.
Why AlphaScreen®? AlphaScreen® is a bead-based, no-wash proximity assay that is highly sensitive and well-suited for HTS.[14][15] The signal is generated when two beads, a Donor and an Acceptor, are brought into close proximity (~200 nm) by a biological interaction.[16][17] This technology is robust and less prone to interference from colored or fluorescent compounds compared to some other methods.[14]
3.1. Protocol: Assay Optimization
-
Reagent Titration: Perform a cross-titration of the Donor and Acceptor beads, as well as the target proteins, to determine the optimal concentrations that yield the best signal-to-background ratio.
-
Incubation Time: Evaluate the signal at various time points after reagent addition to determine the optimal incubation period that allows the binding to reach equilibrium and provides a stable signal.
-
DMSO Tolerance: Assess the assay's performance in the presence of varying concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound storage, to ensure it does not significantly impact the results. A final DMSO concentration of ≤ 1% is generally recommended.
-
Assay Validation: Once optimized, the assay must be validated to ensure its suitability for HTS. This is achieved by calculating key performance metrics.[18]
3.2. Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[19][20] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.[21][22]
The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[19] |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may have a higher rate of false positives or negatives.[19] |
| < 0 | Unacceptable | The signal from the positive and negative controls is overlapping, making the assay unsuitable for screening.[19] |
Table 2: Interpretation of Z'-Factor Values. An assay with a Z'-factor of ≥ 0.5 is considered robust enough for an HTS campaign.[23]
High-Throughput Screening Workflow
The HTS process involves the automated screening of the entire compound library against the validated assay.[2][24]
4.1. Step-by-Step HTS Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to 384- or 1536-well assay plates. Each plate should also contain wells dedicated to positive controls (e.g., a known inhibitor or no interacting partner) and negative controls (e.g., DMSO vehicle).
-
Reagent Addition: Utilize automated liquid handlers to dispense the optimized concentrations of the target proteins and assay reagents into the assay plates.
-
Incubation: Incubate the plates for the predetermined optimal time at a controlled temperature to allow for the binding reaction to occur.
-
Detection: Read the plates using a microplate reader capable of the specific detection modality (e.g., an AlphaScreen-compatible reader).
-
Data Acquisition: The raw data from the plate reader is captured and uploaded to a data analysis platform.[25]
Data Analysis, Hit Triage, and Confirmation
Raw HTS data must be processed and analyzed to identify statistically significant "hits."[26]
5.1. Primary Data Analysis
-
Normalization: The raw data from each plate is typically normalized to the plate's internal controls. For an inhibition assay, results are often expressed as a percentage of inhibition relative to the positive and negative controls.
-
Hit Selection: A hit threshold is established to distinguish active compounds from inactive ones. A common method is to set the threshold based on the mean and standard deviation (SD) of the sample population (e.g., activity > mean + 3*SD).[27]
5.2. Hit Confirmation and Validation
Initial hits from the primary screen must be rigorously validated to eliminate false positives.[28][29] This is a multi-step process.
-
Re-testing: Compounds identified as hits in the primary screen are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be validated in a secondary, mechanistically different assay.[30] For example, if the primary screen was an AlphaScreen assay, a fluorescence polarization (FP) assay could be used as an orthogonal method.[31][32][33][34]
-
SAR Analysis: Preliminary Structure-Activity Relationship (SAR) analysis is performed on the validated hits to identify common chemical features that may be responsible for the observed activity and to guide future medicinal chemistry efforts.[25][35]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel bioactive compounds. By combining strategic diversity-oriented library synthesis with a robust and well-validated HTS assay, researchers can efficiently identify high-quality hits for further development. The systematic workflow outlined in this guide, from initial assay development through to hit confirmation and validation, provides a comprehensive roadmap for leveraging this chemical series in modern drug discovery programs. Adherence to rigorous quality control metrics, such as the Z'-factor, and a multi-step hit validation cascade are critical for the success of any HTS campaign.
References
- 1. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 879488-37-6 [smolecule.com]
- 8. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity-Oriented Synthesis as a Tool for Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. nuvisan.com [nuvisan.com]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. berthold.com [berthold.com]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. criver.com [criver.com]
- 19. assay.dev [assay.dev]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 29. pelagobio.com [pelagobio.com]
- 30. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. bellbrooklabs.com [bellbrooklabs.com]
- 35. merckmillipore.com [merckmillipore.com]
The Emerging Potential of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking the Therapeutic Promise of a Novel Thiazole Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its versatile structure allows for extensive functionalization, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] Within this privileged scaffold, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol emerges as a compound of significant interest. The presence of a bromine atom at the C5 position can enhance biological activity and provides a handle for further chemical modification, while the tertiary alcohol (propan-2-ol) group at the C2 position may influence its solubility, metabolic stability, and interactions with biological targets.[5]
While this compound is a relatively under-explored molecule, its structural features suggest a high potential for development as a lead compound in various therapeutic areas. This guide provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its evaluation in key medicinal chemistry applications. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to explore the full therapeutic potential of this promising molecule.
Synthesis and Characterization
A reliable synthetic route and thorough characterization are fundamental to any drug discovery program. The following sections detail a plausible and efficient method for the synthesis of this compound, along with standard characterization protocols.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a classic and robust method for forming carbon-carbon bonds.[5] This approach starts from the commercially available or readily synthesized 2-acetyl-5-bromothiazole.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Thiazol-2-yl-propan-2-ol | 16077-78-4 | Benchchem [benchchem.com]
Application Note & Protocols: Derivatization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol for Enhanced Biological Activity
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] This application note provides a detailed guide for the strategic derivatization of 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, a scaffold offering two distinct and chemically versatile handles for modification: a reactive bromo-substituent at the C5 position and a tertiary alcohol on the C2 side chain. We present the scientific rationale for derivatization, detailed, step-by-step protocols for palladium-catalyzed cross-coupling reactions and esterification, and a workflow for the subsequent biological evaluation of the synthesized analogs.
Rationale for Derivatization
The parent compound, this compound, is an attractive starting point for library synthesis due to its dual functionalization.[8][9] Modification at these sites can profoundly influence the molecule's physicochemical properties and biological activity.
-
C5 Position (Bromo Group): The bromine atom on the thiazole ring is a prime site for introducing molecular diversity.[8] It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the installation of a wide variety of aryl and heteroaryl groups, which can modulate the compound's steric and electronic profile to enhance target binding, improve selectivity, or alter solubility. Structure-activity relationship (SAR) studies on other thiazole series have shown that substitution at this position is critical for potency against various biological targets.[10][11]
-
C2 Side-Chain (Tertiary Alcohol): The tertiary alcohol provides a handle for modifications such as esterification or etherification.[8] Converting the alcohol to an ester can serve multiple purposes:
-
Prodrug Strategy: Esterase-labile prodrugs can improve oral bioavailability by masking a polar hydroxyl group, thereby increasing lipophilicity and membrane permeability.
-
Modulation of Pharmacokinetics: The nature of the ester can be tuned to control the rate of hydrolysis and drug release.
-
Direct Binding Interactions: In some targets, the ester functionality itself may form favorable interactions (e.g., hydrogen bonds) within the binding pocket.
-
Strategic Overview of Derivatization Pathways
The derivatization strategy is bifurcated, targeting either the C5-bromo position or the C2-tertiary alcohol. These pathways can also be combined sequentially to generate a diverse library of compounds with modifications at both sites.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. kuey.net [kuey.net]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Buy this compound | 879488-37-6 [smolecule.com]
- 9. This compound | 879488-37-6 [chemicalbook.com]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of Novel Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3][4] This guide provides a structured, field-proven framework for the systematic biological evaluation of novel thiazole derivatives. Moving beyond a simple checklist of assays, we delve into the causal logic behind the experimental pipeline—from high-throughput in vitro screening to preliminary in vivo safety assessments. Our protocols are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and provides a clear rationale for advancing a compound through the drug discovery pipeline.
Introduction: The Thiazole Moiety in Drug Discovery
Thiazole derivatives represent a privileged class of heterocyclic compounds, prized for their diverse pharmacological activities.[2][3] Approved drugs such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole underscore the therapeutic relevance of this scaffold.[1][5] The journey from a newly synthesized thiazole compound to a viable drug candidate, however, is contingent on a rigorous and logically staged biological evaluation.
This document outlines a multi-stage approach, beginning with broad screening to identify biological activity (e.g., anticancer or antimicrobial), followed by more focused mechanistic studies and culminating in essential preliminary safety and efficacy evaluations in vivo. Each stage is designed to answer critical questions about the compound's potency, mechanism of action, and potential for therapeutic application.
Stage 1: Primary In Vitro Screening for Anticancer Activity
The initial phase of evaluation focuses on rapidly identifying cytotoxic potential against a panel of clinically relevant cancer cell lines. This high-throughput approach allows for the efficient screening of a library of novel thiazole derivatives to prioritize the most potent compounds for further investigation.
Causality Behind Experimental Choices
We begin with cytotoxicity screening because it is a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected for its reliability, sensitivity, and scalability. It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, offering a robust proxy for the number of living cells.[6][7][8]
Experimental Workflow: Anticancer Screening
Caption: Workflow for initial in vitro anticancer evaluation of thiazole compounds.
Protocol 1: MTT Assay for Cell Proliferation and Viability
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of novel thiazole compounds.
A. Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[7][9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[10]
B. Materials:
-
Thiazole compounds (dissolved in DMSO, stock concentration 10 mM)
-
Selected cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)[3][11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[7]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
C. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of the thiazole compounds in complete culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a media-only blank control.
-
Cell Treatment: Carefully aspirate the old media from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the MTT solubilization solution to each well.[7]
-
Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6] Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation: Anticancer Activity
Summarize the screening results in a clear, comparative table.
| Compound ID | Thiazole Derivative | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG-2 (µM) | IC₅₀ vs. A549 (µM) |
| THZ-001 | Structure A | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| THZ-002 | Structure B | 0.9 ± 0.1 | 1.3 ± 0.2 | 2.4 ± 0.3 |
| Doxorubicin | Reference Drug | 0.5 ± 0.05 | 0.8 ± 0.09 | 0.7 ± 0.06 |
Stage 2: In Vitro Antimicrobial Susceptibility Testing
Many thiazole derivatives exhibit potent antimicrobial activity.[5][12] It is therefore prudent to screen novel compounds for this property concurrently. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
Causality Behind Experimental Choices
The MIC value is a critical parameter in antimicrobial drug discovery. It provides a standardized, quantitative measure of a compound's potency against specific pathogens, allowing for direct comparison with existing antibiotics.[15] The broth microdilution method is preferred for its efficiency, conservation of compound, and suitability for screening multiple strains simultaneously.[15]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
A. Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the thiazole compound in a liquid growth medium in a 96-well plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[15]
B. Materials:
-
Thiazole compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Reference antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
C. Step-by-Step Methodology:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the thiazole stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations (e.g., 128, 64, 32... to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh agar plate, pick several microbial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:100 in the appropriate broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the diluted inoculum to each well, resulting in a final inoculum density of ~5 x 10⁵ CFU/mL in a final volume of 110 µL (or adjust volumes as needed for a final 100 µL).[13][15]
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: After incubation, examine the plates. The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth (no turbidity) as detected by the naked eye.[13]
Data Presentation: Antimicrobial Activity
| Compound ID | Thiazole Derivative | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| THZ-001 | Structure A | >128 | >128 | 64 |
| THZ-002 | Structure B | 8 | 16 | 32 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 | N/A |
| Fluconazole | Reference Drug | N/A | N/A | 4 |
Stage 3: Elucidating the Mechanism of Action (MoA)
For compounds demonstrating potent anticancer activity, understanding the underlying MoA is a critical next step. Thiazole derivatives are known to act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/mTOR.[1][16][17]
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer, making it an attractive therapeutic target.[17][18]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and efficiently, ensuring both high yield and purity of the final product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the underlying chemical principles and rationale for the chosen synthetic route.
Q1: What is the most common and effective synthetic strategy for preparing this compound?
A1: The most prevalent and effective method involves a selective bromine-lithium exchange on a 2,5-dibromothiazole starting material, followed by quenching the resulting organolithium intermediate with acetone. This approach leverages the differential reactivity of the bromine atoms on the thiazole ring to achieve regioselective functionalization.
Q2: Why is n-butyllithium (n-BuLi) used in this synthesis, and what is its role?
A2: n-Butyllithium is a potent organolithium reagent that serves as a strong base and a source of nucleophilic butyl anions.[1] In this synthesis, its primary role is to facilitate a bromine-lithium exchange at the C2 position of the 2,5-dibromothiazole ring.[2] This exchange is favored due to the higher electron deficiency at the C2 position, making it more susceptible to this transformation.[2] The resulting 2-lithio-5-bromothiazole is a highly reactive nucleophile.
Q3: What is the function of acetone in this reaction?
A3: Acetone acts as an electrophile. The nucleophilic carbon of the 2-lithio-5-bromothiazole intermediate attacks the electrophilic carbonyl carbon of acetone.[3][4] This nucleophilic addition reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol, this compound.[3]
Q4: Why is the reaction typically conducted at a very low temperature, such as -78 °C?
A4: Conducting the reaction at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons.[5] Firstly, it helps to control the high reactivity of the n-butyllithium reagent, preventing unwanted side reactions.[1] Secondly, it minimizes the degradation of the solvent, tetrahydrofuran (THF), which can be deprotonated by n-BuLi at higher temperatures.[1][6] Finally, low temperatures enhance the regioselectivity of the bromine-lithium exchange.
Q5: What is the purpose of the acidic workup step?
A5: The initial reaction between the lithiated thiazole and acetone forms a lithium alkoxide intermediate. The acidic workup, typically using a mild acid like saturated aqueous ammonium chloride or dilute hydrochloric acid, is necessary to protonate this alkoxide and yield the final neutral tertiary alcohol product.[3][7] This step must be performed after the Grignard reagent has fully reacted, as Grignard reagents are strong bases and will be quenched by acid.[8]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-butyllithium reagent. 2. Presence of moisture or other protic impurities in the reaction. 3. Incorrect reaction temperature. 4. Inefficient bromine-lithium exchange. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity.[9] Use a fresh bottle if necessary.[10] 2. Ensure all glassware is rigorously flame-dried or oven-dried.[10] Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[10] 3. Maintain a consistent low temperature (-78 °C) during the addition of n-BuLi and acetone.[5] 4. Allow sufficient time for the bromine-lithium exchange to occur (typically 30-60 minutes at -78 °C).[2] |
| Recovery of Starting Material (2,5-Dibromothiazole) | 1. Incomplete lithiation. 2. Insufficient amount of n-butyllithium. | 1. Ensure the n-BuLi is added slowly to the cooled solution to allow for complete reaction. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of accurately titrated n-BuLi. |
| Formation of Debrominated Byproduct (2-Bromothiazole) | 1. The lithiated intermediate is being quenched by a proton source before the addition of acetone.[11] | 1. Re-evaluate the dryness of all reagents and the inertness of the reaction atmosphere. Ensure the acetone used is anhydrous. |
| Formation of Butylated Thiazole Byproduct | 1. The lithiated intermediate reacts with n-butyl bromide (formed during the bromine-lithium exchange). | 1. This is a known side reaction. Using sec-butyllithium or tert-butyllithium can sometimes mitigate this issue due to steric hindrance. However, for this specific synthesis, n-butyllithium is generally effective at low temperatures. |
| Complex Product Mixture/Difficulty in Purification | 1. Side reactions due to temperature fluctuations. 2. Impure starting materials or reagents. 3. Inadequate workup procedure. | 1. Maintain strict temperature control throughout the reaction. 2. Use high-purity 2,5-dibromothiazole and anhydrous acetone. 3. Ensure the reaction is fully quenched and that the pH is adjusted correctly during the workup to facilitate clean separation. Purification can often be achieved via column chromatography on silica gel.[12] |
III. Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Materials and Reagents:
-
2,5-Dibromothiazole
-
n-Butyllithium (solution in hexanes, concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Flame-dried or oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas (argon or nitrogen) supply
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dibromothiazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]
-
-
Bromine-Lithium Exchange:
-
Electrophilic Quench:
-
Add anhydrous acetone (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Slowly allow the reaction to warm to room temperature.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[13]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[12]
-
IV. Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of the target compound.
V. References
-
BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Mono-substitution of 2,5-Dibromothiazole. Retrieved from --INVALID-LINK--
-
Ramgren, S. D., & Lavis, L. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54823.
-
Bailey, W. F., & Wachter-Jurcsak, N. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(1), 80-92.
-
Lytvyn, R., Zhemera, A., & Vovk, M. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(4), 406-412.
-
Wang, Z., Tan, Z., & Li, C. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[14][14] Radical Deconstruction of Breslow Intermediates. Angewandte Chemie International Edition, 61(22), e202202351.
-
Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Niemeyer, Z. L., & Sigman, M. S. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(3), 1083-1094.
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemTalk. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Addition reaction of n-butyllithium to 3,5-diaryl1,2,4-oxadiazoles. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Lithiations Not Working. r/Chempros. Retrieved from --INVALID-LINK--
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to Fundamental Reactions Involving Acetone as a Reagent. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from --INVALID-LINK--
-
Rosair, G. M., Taylor, R. J., & Westwood, D. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 42(6), 591-600.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--
-
O'Brien, A. G., & Gupton, B. F. (2020). Recent advances in the application of organolithium reagents in continuous flow. University College Cork. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-TRIMETHYLSILYL-2-BUTYN-1-OL. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Akkurt, M., et al. (2009). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138.
-
ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved from --INVALID-LINK--
-
Mongin, F., & Quéguiner, G. (2001). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 42(4), 701-703.
-
Micetich, R. G., & Raap, R. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Organic Chemistry, 36(21), 3157-3161.
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from --INVALID-LINK--
-
Moody, C. J., & Doyle, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. Retrieved from --INVALID-LINK--
-
ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from --INVALID-LINK--
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
-
ResearchGate. (n.d.). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole. Retrieved from --INVALID-LINK--
-
Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,5-Dibromothiazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Separation of a tertiary alcohol from an ester?. Retrieved from --INVALID-LINK--
References
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. acs.org [acs.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Purification of Crude 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Welcome to the dedicated technical support center for the purification of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a pure form. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles associated with its purification.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1] The presence of the thiazole ring, a common moiety in many pharmaceuticals, makes this compound a subject of interest.[1][2][3] However, its synthesis, typically involving a Grignard reaction with 2,5-dibromothiazole and acetone, often results in a crude product containing a mixture of impurities that can be challenging to separate. These impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. This guide will address these challenges systematically.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Question 1: My crude product is a dark, oily residue. How can I effectively remove the colored impurities and isolate the desired compound?
Answer:
The appearance of a dark, oily residue is a common observation and is often due to the presence of polymeric byproducts and degradation of the thiazole ring under the reaction or workup conditions. Here is a systematic approach to tackle this issue:
1. Initial Workup - The First Line of Defense:
-
Quenching: The reaction mixture should be quenched carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (0 °C). This helps to neutralize any remaining Grignard reagent and minimize side reactions.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove water and some water-soluble impurities.
2. Decolorization with Activated Carbon:
If the organic solution is still intensely colored, treatment with activated carbon can be effective.
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Causality: Activated carbon has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.
Question 2: After purification by column chromatography, I still see impurities in my NMR spectrum. What are the likely impurities and how can I improve the separation?
Answer:
The most common impurities observed after initial purification are unreacted starting materials and byproducts of the Grignard reaction.
Common Impurities:
-
2,5-Dibromothiazole: The starting material.
-
2-Bromothiazole: Formed by the reaction of the Grignard reagent with a proton source (e.g., trace water).
-
Dimeric byproducts: Formed by the coupling of the Grignard reagent.
Improving Column Chromatography Separation:
The choice of solvent system (eluent) is critical for achieving good separation. A systematic approach to optimizing the mobile phase is recommended.
1. Thin-Layer Chromatography (TLC) Analysis:
Before running a column, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The desired product, containing a chromophoric thiazole ring, should be UV active. Staining with potassium permanganate can also be used.
2. Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: Based on the TLC results, choose a solvent system that gives a good separation between the desired product and the impurities (a ΔRf of at least 0.2 is ideal).
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can often provide better separation than an isocratic (constant solvent composition) elution. For example, you can start with 100% hexane and gradually increase the percentage of ethyl acetate.
Data Presentation: Typical TLC Profile and Solvent Systems
| Compound | Typical Rf Value (8:2 Hexane:Ethyl Acetate) |
| 2,5-Dibromothiazole (Starting Material) | High (e.g., 0.8-0.9) |
| 2-Bromothiazole (Byproduct) | High (e.g., 0.7-0.8) |
| This compound | Moderate (e.g., 0.3-0.4) |
| Polar Impurities/Baseline Material | Low (e.g., 0.0-0.1) |
Visualization: Workflow for Optimizing Column Chromatography
Caption: Decision workflow for purification method selection.
Question 3: My yield after purification is very low. What are the potential causes and how can I improve it?
Answer:
Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.
Potential Causes and Solutions:
-
Incomplete Grignard Reagent Formation: Ensure that the magnesium turnings are fresh and activated, and that the reaction is carried out under strictly anhydrous conditions (dry glassware, anhydrous solvent). The formation of the Grignard reagent from 2,5-dibromothiazole can be sluggish.[4][5]
-
Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be quenched by acidic protons from water or other protic sources.[6] Ensure all reagents and solvents are dry.
-
Product Loss During Workup and Extraction:
-
The product has some water solubility due to the alcohol group. Ensure you perform multiple extractions with the organic solvent.
-
Avoid overly acidic or basic conditions during workup, as this can lead to degradation of the thiazole ring.
-
-
Adsorption on Silica Gel: Tertiary alcohols can sometimes be sensitive to silica gel. If you suspect this is an issue, you can:
-
Deactivate the silica gel: Treat the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Question 4: I am considering recrystallization as a purification method. What is a suitable solvent system?
Answer:
Recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Screening for a Recrystallization Solvent:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.
Potential Solvent Systems for this compound:
-
Single Solvents: Hexane, ethyl acetate, ethanol, or mixtures with water.[7]
-
Mixed Solvents: A mixture of a solvent in which the compound is highly soluble and a solvent in which it is poorly soluble can be effective. For example, dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Then, add a few drops of ethyl acetate to redissolve the solid and allow it to cool slowly.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (or solvent mixture).
-
If the solution is colored, you can perform a hot filtration after adding a small amount of decolorizing carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage condition for this compound?
A1: Brominated thiazoles can be sensitive to light and air, and may degrade over time, especially if impure.[8] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer to minimize degradation.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of any residual starting materials or byproducts can be readily identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight of the compound and can detect impurities at very low levels.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of the fractions from column chromatography or the final product.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, as with any chemical, proper safety precautions should be followed. While specific toxicity data for this compound is limited, it is prudent to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
- 1. Buy this compound | 879488-37-6 [smolecule.com]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 9. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]
Identifying and minimizing byproducts in bromothiazole synthesis
A Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals.
Introduction
Bromothiazoles are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and functional materials.[1] However, their synthesis is often complicated by the formation of undesired byproducts, including isomers and poly-brominated species.[1] The structural similarity of these byproducts to the target molecule can make purification challenging, consuming valuable time and resources.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root causes of byproduct formation and implement effective strategies for their minimization. By understanding the mechanistic principles behind these side reactions, you can optimize your synthetic protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in bromothiazole synthesis?
A: Byproducts in bromothiazole synthesis generally fall into three categories:
-
Isomeric Impurities: Formation of undesired positional isomers (e.g., 4-bromothiazole when 5-bromothiazole is the target). This arises from the nuanced reactivity of the thiazole ring, where multiple positions can be susceptible to bromination.[1]
-
Poly-brominated Species: Over-bromination leading to di- or tri-brominated thiazoles (e.g., 2,4-dibromothiazole, 2,5-dibromothiazole).[1][2] This is common when using aggressive brominating agents or excess stoichiometry.
-
Starting Material and Intermediates: Incomplete reactions can leave unreacted starting materials or stable intermediates in the final product mixture. For instance, in the Hantzsch synthesis, unreacted α-haloketone is a common impurity.[3][4]
Q2: Why is the thiazole ring prone to forming multiple brominated isomers?
A: The thiazole ring's electronic nature makes direct electrophilic bromination complex. Unlike more electron-rich heterocycles like thiophene, thiazole is less aromatic and less activated towards electrophilic aromatic substitution.[1] The nitrogen atom breaks the ring's symmetry, resulting in three non-equivalent positions for substitution (C2, C4, C5).[1] The position of electrophilic attack (and thus the resulting isomer) is highly dependent on the reaction conditions and the substituents already present on the ring.[5] For example, electron-donating groups at the C2 position tend to direct electrophiles to the C5 position.[5]
Q3: Which brominating agent is best to minimize byproducts?
A: The choice of brominating agent is critical. While elemental bromine (Br₂) is effective, it is highly reactive and often leads to over-bromination and is hazardous to handle.[1] N-Bromosuccinimide (NBS) is a milder and more selective alternative that can significantly reduce the formation of poly-brominated byproducts.[1] The use of NBS can allow for more controlled, sequential bromination steps, which is key to synthesizing specific bromothiazole isomers.[1][2][6]
Troubleshooting Guide: Common Synthetic Routes
This section addresses specific issues encountered during the two primary routes to bromothiazoles: direct bromination/functionalization and the Hantzsch thiazole synthesis.
Scenario 1: Direct Bromination & Sandmeyer Reactions
Direct electrophilic bromination of the thiazole core or synthesis via a Sandmeyer reaction from an amino-thiazole are common strategies. However, they come with unique challenges.
Problem: My reaction produces a mixture of 4- and 5-bromothiazole isomers that are difficult to separate.
-
Likely Cause: The reaction conditions are not selective enough to favor one isomer over the other. The thiazole ring's C4 and C5 positions have similar reactivity under certain electrophilic conditions, leading to a mixture of products.[5]
-
Expert Recommendation:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures often increase the kinetic selectivity of the reaction.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF).
-
Consider a Directed Approach: If direct bromination is unselective, a more controlled, multi-step approach may be necessary. For example, starting with 2-aminothiazole allows for specific functionalization. A Sandmeyer reaction (diazotization followed by displacement with CuBr) on 2-amino-5-bromothiazole can yield 2,5-dibromothiazole with high regioselectivity.[1][7][8]
-
Problem: I am observing significant amounts of dibromo- and tribromo- species in my crude product.
-
Likely Cause: This is a classic case of over-bromination. The mono-brominated product is often more activated towards further electrophilic substitution than the starting thiazole, leading to rapid subsequent brominations.
-
Expert Recommendation:
-
Stoichiometry is Key: Use a precise stoichiometry of your brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using large excesses.
-
Switch to a Milder Reagent: Replace elemental bromine with NBS. NBS releases Br⁺ more slowly, allowing for better control over the reaction.[1]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
Workflow: Troubleshooting Isomer and Over-bromination Issues
Caption: Troubleshooting workflow for direct bromination reactions.
Scenario 2: Hantzsch Thiazole Synthesis
The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide (like thiourea), is a powerful method for building the thiazole ring from the ground up.[3][4][9][10]
Problem: My final product is contaminated with unreacted α-bromoacetophenone.
-
Likely Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the nucleophile (thiourea).
-
Expert Recommendation:
-
Increase Reaction Time/Temperature: Hantzsch synthesis often requires heating. Ensure the reaction is refluxed for an adequate period. Monitor the reaction by TLC to confirm the consumption of the starting ketone.[4]
-
Stoichiometry of Thioamide: Use a slight excess of the thioamide component (e.g., 1.2-1.5 equivalents of thiourea).[4] This ensures the complete consumption of the limiting α-haloketone.
-
pH Control: The reaction is typically run in a solvent like ethanol.[4] The nucleophilicity of thiourea can be sensitive to pH. Ensure the conditions are not overly acidic, which would protonate the nucleophile and render it unreactive.
-
Problem: The reaction produces a significant amount of dark, tar-like material, and the yield is low.
-
Likely Cause: Self-condensation of the α-haloketone or other decomposition pathways are competing with the desired thiazole formation. α-haloketones can be unstable, especially at elevated temperatures.
-
Expert Recommendation:
-
Control the Order of Addition: Add the α-haloketone slowly to the solution of the thioamide in the reaction solvent. This maintains a low concentration of the unstable ketone, favoring the bimolecular reaction with the thioamide over self-condensation.
-
Use High-Purity Reagents: Impurities in the α-haloketone can often catalyze decomposition. Purify the ketone by recrystallization or distillation before use if its purity is questionable.
-
Moderate Temperature: While heating is often necessary, excessive temperatures can accelerate decomposition. Find the minimum temperature required for a clean and efficient reaction.
-
Mechanism: Hantzsch Thiazole Synthesis Pathway
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.[4][11]
Analytical & Purification Strategies
Properly identifying byproducts is the first step toward eliminating them. Once identified, specific purification strategies can be employed.
Identifying Byproducts
A combination of analytical techniques is often required for unambiguous identification of impurities.[12][13][14]
| Analytical Technique | Information Provided | Use Case for Bromothiazoles |
| TLC / HPTLC | Rapid assessment of reaction completion and number of components. | Quick check for remaining starting materials and formation of new spots (potential byproducts).[13] |
| HPLC / UPLC | High-resolution separation and quantification of components. | Gold standard for determining the purity percentage and resolving closely-related isomers.[12][15] |
| Mass Spectrometry (MS) | Molecular weight of components. | Confirms the presence of mono-, di-, or tri-brominated species by their characteristic isotopic patterns.[12][13] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information and connectivity. | Unambiguously determines the position of bromine atoms on the thiazole ring, confirming isomeric structures.[12][16] |
Purification of Difficult-to-Separate Isomers
Positional isomers of bromothiazole often have very similar polarities, making them challenging to separate by standard column chromatography.
Q: Standard silica gel chromatography is not separating my 4-bromo and 5-bromothiazole isomers. What should I do?
A: When isomers co-elute, more advanced or alternative purification techniques are necessary.
-
Expert Recommendations:
-
Recrystallization: This is often the most effective method for separating isomers if a suitable solvent system can be found.[17][18] Screen a variety of solvents or mixed-solvent systems (e.g., ethanol/water, hexane/ethyl acetate). The goal is to find a system where one isomer is significantly less soluble than the other.[17]
-
Preparative HPLC: For high-value materials or when recrystallization fails, preparative reverse-phase HPLC (e.g., with a C18 column) can provide excellent separation of isomers, although it is less scalable.[19]
-
Salt Formation: If your molecule contains a basic site (like the thiazole nitrogen), forming a salt with a chiral acid (like tartaric acid) can create diastereomers.[17] These diastereomeric salts often have different physical properties and can be separated by crystallization. The desired isomer can then be recovered by neutralizing the salt.
-
Protocol: Test Recrystallization for Isomer Separation
-
Solubility Screening: In separate small vials, test the solubility of your impure mixture (~10-20 mg) in a range of solvents (~0.5 mL) at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility when hot.[17]
-
Small-Scale Trial: Once a promising solvent is identified, dissolve a small amount of the mixture in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation & Analysis: Collect the crystals by filtration. Wash with a small amount of cold solvent.
-
Purity Check: Thoroughly dry the crystals and analyze their purity by HPLC or NMR to determine if the recrystallization enriched one isomer over the other. Repeat with the mother liquor to see if the other isomer is enriched there.
References
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. ijnrd.org [ijnrd.org]
- 14. biomedres.us [biomedres.us]
- 15. tijer.org [tijer.org]
- 16. Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 2-substituted thiazoles
Welcome to the technical support center for the synthesis of 2-substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important class of heterocyclic compounds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthetic routes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2-substituted thiazoles, with a focus on diagnosing and resolving issues leading to low product yields.
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis
You're attempting a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but the yield of your desired 2-substituted thiazole is disappointingly low, or you're not seeing any product at all.
Possible Causes and Solutions
A low or non-existent yield in a Hantzsch synthesis can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions.[1][2]
| Possible Cause | Suggested Solutions & Explanations |
| Poor Quality of Starting Materials | α-Haloketone Instability: α-haloketones can be unstable and decompose upon storage. It's crucial to use freshly prepared or purified α-haloketones. Thioamide Purity: Ensure the purity of your thioamide, as impurities can lead to side reactions. Recrystallization or column chromatography may be necessary. |
| Inappropriate Solvent | The choice of solvent is critical as it affects the solubility of reactants and the reaction rate.[3] Screening Solvents: Common solvents for Hantzsch synthesis include ethanol, methanol, and water.[1] If you're experiencing low yields, consider screening other solvents like 1,4-dioxane, toluene, acetic acid, tetrahydrofuran (THF), or dimethylformamide (DMF).[3] A mixture of solvents, such as THF/DMF, has been shown to be effective in some cases.[3] |
| Suboptimal Reaction Temperature | Temperature Optimization: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. Refluxing is a common condition, but if yields are low, consider optimizing the temperature.[1] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times by providing rapid and uniform heating.[1] |
| Ineffective or Absent Catalyst | Catalyst Introduction: While many Hantzsch syntheses proceed without a catalyst, the addition of an acid or base catalyst can be beneficial.[1] For example, acidic conditions can improve regioselectivity in some variations of the synthesis.[1] Phase-transfer catalysts can also be employed to enhance the reaction rate. |
| Incorrect Stoichiometry | Molar Ratio Verification: The reaction between the α-haloketone and thioamide proceeds in a 1:1 molar ratio.[4] Using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common practice to ensure the complete consumption of the often more valuable α-haloketone.[4][5] However, a large excess of one reactant can complicate purification. |
| Side Reactions | Formation of Intermediates: The Hantzsch synthesis proceeds through intermediates like imino thioethers and hydroxythiazolines, which can sometimes be stable and isolable.[6] If the reaction is not driven to completion, these intermediates may be present in your crude product. Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time to minimize the formation of side products.[1] |
Experimental Protocol: General Procedure for Hantzsch Synthesis of a 2-Aminothiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Heating: Heat the mixture with stirring at a moderate temperature (e.g., 100°C on a hot plate) for approximately 30 minutes.[5]
-
Work-up:
-
Isolation:
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the product to air dry.
-
Issue 2: Formation of Impurities and Difficult Purification
Your reaction seems to have worked, but you're left with a complex mixture of products, making the isolation and purification of the desired 2-substituted thiazole challenging.
Possible Causes and Solutions
The formation of impurities is a common problem that can often be addressed by carefully controlling the reaction conditions and employing appropriate purification techniques.[1]
| Possible Cause | Suggested Solutions & Explanations |
| Reaction Temperature Too High or Reaction Time Too Long | Optimizing Reaction Conditions: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product, as well as the formation of side products.[1] Reaction Monitoring: Use TLC to determine the point at which the starting materials are consumed and the product is at its maximum concentration. Quench the reaction at this optimal time. |
| Incorrect pH | pH Adjustment: The pH of the reaction mixture can influence the reaction pathway and the formation of byproducts. In some cases, adjusting the pH can improve the regioselectivity of the synthesis.[1] |
| Presence of Reactive Functional Groups | Protecting Groups: If your starting materials contain other reactive functional groups, they may interfere with the desired reaction. Consider using protecting groups for these sensitive functionalities before carrying out the thiazole synthesis. |
| Difficult Product Isolation | Precipitation: If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent or by cooling the reaction mixture.[1] Chromatography: For complex mixtures, column chromatography is a powerful purification technique.[1] |
| Catalyst Removal | Solid-Supported Catalysts: If you are using a catalyst that is difficult to remove, consider using a polymer-supported or solid-supported catalyst. These can often be easily removed by filtration at the end of the reaction, simplifying the work-up procedure.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of 2-substituted thiazoles.
Q1: What are the most common methods for synthesizing 2-substituted thiazoles?
The Hantzsch thiazole synthesis is the most widely used and versatile method.[2][5] It involves the condensation of an α-haloketone with a thioamide.[5] Another notable method is the Cook-Heilbron synthesis, which is used to prepare 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[6][8]
Q2: How can I improve the yield and efficiency of my thiazole synthesis?
Optimizing reaction conditions is key.[1] Consider the following:
-
Solvent Selection: The choice of solvent can have a significant impact on the reaction.[3]
-
Temperature Control: Fine-tuning the reaction temperature can improve yields and reduce side reactions.[1]
-
Catalysis: The use of an appropriate catalyst can accelerate the reaction and improve selectivity.[1]
-
Microwave-Assisted Synthesis: This technique can often lead to higher yields and shorter reaction times.[1]
Q3: Are there any "greener" or more environmentally friendly methods for synthesizing 2-substituted thiazoles?
Yes, several eco-friendly approaches have been developed. These include:
-
Using Water as a Solvent: Water is a non-toxic and environmentally benign solvent.
-
Solvent-Free Conditions: Grinding the reactants together without a solvent can be an effective and green method.[1]
-
Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered and reused reduces waste.[7]
-
Microwave-Assisted Synthesis: This method often requires less energy and time compared to conventional heating.[1]
Q4: What is the mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis proceeds through a multi-step pathway:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.[5]
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone forms a five-membered ring intermediate (a hydroxythiazoline).[5]
-
Dehydration: The hydroxythiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.[4][5]
Q5: How do I choose the right starting materials for my desired 2-substituted thiazole?
The substituents on the final thiazole ring are determined by the starting materials:
-
The thioamide determines the substituent at the 2-position . For example, using thiourea will result in a 2-aminothiazole.[6]
-
The α-haloketone determines the substituents at the 4- and 5-positions .
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Purification Techniques for Polar Thiazole Derivatives
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties associated with isolating these valuable, yet often troublesome, compounds. Thiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, their polarity, stemming from the nitrogen and sulfur heteroatoms and often polar functional groups, can make purification a significant bottleneck.[3]
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these purification hurdles. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles at play.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may be facing during the purification of your polar thiazole derivatives.
Question 1: My polar thiazole derivative shows poor or no retention on a standard C18 reverse-phase HPLC column and elutes in the void volume. What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with highly polar analytes on traditional non-polar stationary phases like C18. The issue stems from a lack of hydrophobic interaction between your polar thiazole derivative and the non-polar stationary phase.[4][5] The polar mobile phase is a much more favorable environment for your compound, so it spends very little time interacting with the C18 chains and is rapidly washed off the column.[6]
Causality and Strategic Solutions:
-
Increase Interaction with the Stationary Phase: The primary goal is to promote interaction between your analyte and the stationary phase. This can be achieved through several strategies:
-
Highly Aqueous Mobile Phases: For moderately polar compounds, you can sometimes achieve retention by using a highly aqueous mobile phase (e.g., >95% water or buffer). However, be cautious of "phase collapse" with standard C18 columns, where the C18 chains fold in on themselves in highly aqueous environments, leading to a loss of retention and reproducibility.[7] Using C18 columns specifically designed for aqueous mobile phases (often labeled "AQ") can mitigate this issue.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or buffer).[9][11] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and your polar analyte partitions into this layer, leading to retention.[9][10] To elute the compound, you increase the concentration of the polar solvent.[9]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reverse-phase and ion-exchange characteristics.[12][13][14] This dual functionality can significantly enhance the retention of polar, ionizable thiazole derivatives.[15] For example, a mixed-mode column with cation-exchange properties can retain basic thiazole derivatives through electrostatic interactions, while also providing hydrophobic interactions.[16][13] This approach offers great flexibility as you can adjust retention by modifying the mobile phase pH, buffer concentration, and organic solvent content.[12]
-
Decision-Making Workflow for Poor Retention in RP-HPLC:
References
- 1. nbinno.com [nbinno.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. biotage.com [biotage.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. labex.hu [labex.hu]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. Polar Compounds | SIELC Technologies [sielc.com]
Technical Support Center: Storage and Handling of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Welcome to the dedicated technical support center for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by preserving the quality of this critical reagent.
Introduction: Understanding the Molecule
This compound is a multifaceted molecule featuring a brominated thiazole ring and a tertiary alcohol functional group. This unique combination of moieties makes the compound a valuable building block in medicinal chemistry and materials science.[1] However, these same functional groups also render the molecule susceptible to specific degradation pathways if not stored and handled correctly. This guide will provide a comprehensive overview of potential stability issues and offer practical solutions to mitigate them.
Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific issues you might encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of a Yellowish Tinge in the Normally White Powder
-
Potential Cause: This discoloration is often an early indicator of degradation, potentially due to oxidation or photodegradation. The thiazole ring system, particularly when substituted, can be susceptible to light-induced degradation, which may involve reactions with atmospheric oxygen.[2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored in a dark environment, protected from all light sources.
-
Assess Container Seal: Ensure the container is tightly sealed to minimize exposure to air.
-
Purity Analysis: Perform a purity analysis using a validated stability-indicating HPLC method to quantify the extent of degradation.[3]
-
Consider Inert Atmosphere: If the compound is frequently used, consider aliquoting it into smaller vials under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure of the bulk material to air.[4][5]
-
Issue 2: Reduced Potency or Inconsistent Experimental Results
-
Potential Cause: A decline in the compound's efficacy is a strong indicator of degradation. This could be due to hydrolysis of the C-Br bond, dehydration of the tertiary alcohol, or other structural modifications. The presence of moisture can accelerate hydrolytic degradation.
-
Troubleshooting Steps:
-
Moisture Control: Verify that the compound has been stored in a desiccated environment. The tertiary alcohol group can be hygroscopic, attracting moisture which can facilitate degradation.
-
pH of Solutions: If the compound is used in solution, be mindful of the pH. Extreme pH values can catalyze hydrolysis or dehydration.
-
Forced Degradation Study: To understand the compound's stability in your experimental conditions, consider performing a forced degradation study (see protocol below). This will help identify potential degradants and inform the development of a stability-indicating analytical method.[6][7][8]
-
Re-qualification of Material: If degradation is suspected, re-qualify the material using techniques like HPLC, LC-MS/MS, and NMR to confirm its identity and purity before further use.
-
Issue 3: Change in Physical State (e.g., Clumping of Powder)
-
Potential Cause: This is often due to the absorption of moisture from the atmosphere, a common issue with hygroscopic compounds like alcohols.[9]
-
Troubleshooting Steps:
-
Improve Desiccation: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
-
Inert Gas Blanketing: For long-term storage, consider blanketing the container with a dry, inert gas such as nitrogen or argon to displace moist air.[4][10]
-
Proper Handling: When handling the compound, work in a low-humidity environment (e.g., a glove box or a room with controlled humidity) and minimize the time the container is open.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on the chemical structure and potential degradation pathways, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and slows down other chemical reactions. |
| Light | In the dark (amber vials or opaque containers) | Prevents photodegradation, a known degradation pathway for thiazole-containing compounds.[2] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.[4][5][11] |
| Moisture | In a desiccated environment | The tertiary alcohol is potentially hygroscopic; minimizing moisture prevents clumping and potential hydrolysis. |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, in the dark, under an inert atmosphere), the compound is expected to be stable for an extended period. However, we recommend re-analyzing the purity of the compound after one year of storage or if any visual changes are observed. For critical applications, periodic purity checks are advised.
Q3: What are the likely degradation pathways for this molecule?
A3: The primary potential degradation pathways are:
-
Photodegradation: The thiazole ring can undergo photo-oxygenation in the presence of light and oxygen.[2]
-
Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Dehydration: The tertiary alcohol can undergo dehydration to form an alkene, especially in the presence of strong acids and/or heat.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation, the thiazole ring and other parts of the molecule could be susceptible to oxidative degradation over time, especially if exposed to air and light.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q4: How can I check the purity of my stored compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for purity assessment.[3] An ideal method should be able to separate the parent compound from any potential degradation products. For structural elucidation of any observed impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2]
Q5: Are there any incompatible materials I should avoid storing this compound with?
A5: Yes. Avoid storing this compound with:
-
Strong Oxidizing Agents: To prevent potential oxidative degradation.
-
Strong Acids: To avoid catalyzing the dehydration of the tertiary alcohol.
-
Strong Bases: To prevent potential deprotonation and subsequent reactions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of the compound under various stress conditions and for developing a stability-indicating analytical method.[6][7][8]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
If significant degradation is observed, further characterization of the degradants by LC-MS/MS and NMR is recommended.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Buy this compound | 879488-37-6 [smolecule.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems | Regport India [regportindia.com]
- 5. Official BOC Gases | Gas, Equipment and Accessories | Services and Industries - Ireland [bocgases.ie]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ossila.com [ossila.com]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Thiazole Ring
Welcome to the technical support center for thiazole ring functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this crucial heterocyclic scaffold. The thiazole moiety is a cornerstone in many pharmacologically active agents, and its precise functionalization is often a critical step in drug discovery.[1][2] This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your catalyst selection strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the issue, explores the underlying chemical causality, and provides a systematic approach to resolution.
Q1: My palladium-catalyzed C-H arylation reaction on a thiazole substrate is sluggish or failing completely. What's going wrong?
A1: This is a classic and frequently encountered problem. The primary culprit is often catalyst poisoning by the thiazole ring itself.
-
Causality — The "Sulfur Problem": The lone pair of electrons on the thiazole's sulfur atom can strongly coordinate to the palladium metal center.[3][4] This coordination occupies the catalyst's active sites, effectively "poisoning" it and preventing it from participating in the catalytic cycle. A similar inhibitory effect can also arise from the nitrogen atom.[5][6][7] You may observe the formation of inactive palladium aggregates, often called "palladium black."[8][9]
-
Systematic Solutions:
-
Optimize Catalyst Loading: While counterintuitive, for some ligand-free systems using Pd(OAc)₂, decreasing the catalyst loading to as low as 0.1-0.001 mol% can prevent the aggregation that occurs at higher concentrations (>1 mol%).[8][10] However, in many ligand-based systems, a modest increase in catalyst loading may be necessary to compensate for the poisoning effect.[3]
-
Introduce a Robust Ligand: The right ligand is your primary defense against catalyst deactivation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5] These ligands form stable complexes with the palladium, shielding it from the inhibitory coordination of the thiazole's heteroatoms.
-
Screen Additives: The addition of a substoichiometric amount of pivalic acid (PivOH) has been shown to significantly accelerate palladium-catalyzed direct arylations of heterocycles, often leading to faster and cleaner reactions.[10]
-
Re-evaluate Your Base: The base is not just a proton scavenger; it's a critical component of the catalytic cycle. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, as their strength and solubility can dramatically impact the reaction outcome.[5]
-
Q2: I'm getting a mixture of isomers. How can I control the regioselectivity of my C-H functionalization?
A2: Achieving regioselectivity is paramount, and it hinges on understanding the electronic and steric properties of the thiazole ring and leveraging catalyst control.
-
Causality — Competing C-H Bonds: The thiazole ring presents multiple C-H bonds (typically at the C2, C4, and C5 positions) that can be activated. While the C5 position is often the most electronically favored for electrophilic palladation in simple thiazoles[11][12], this can change based on existing substituents and the chosen catalytic system.
-
Strategic Solutions:
-
Switch the Metal Catalyst: This is one of the most powerful strategies for altering regioselectivity. The reaction mechanism can change entirely with a different metal. For instance, in fused systems like imidazo[2,1-b]thiazole, palladium catalysts selectively functionalize the C5 position via an electrophilic palladation pathway.[11] Switching to a copper-mediated system can redirect the functionalization to the C2/C3 positions through a base-promoted C-H metalation mechanism.[11]
-
Leverage Ligand Effects: The steric and electronic properties of the ligand can guide the catalyst to a specific C-H bond. While less common for achieving complete selectivity switches than changing the metal, screening different classes of ligands (e.g., bipyridyl vs. bulky phosphines) is a valuable exercise.[13]
-
Install a Directing Group: For challenging substrates or when a non-innate position must be functionalized, installing a directing group is a reliable, albeit less atom-economical, strategy. A simple N-methoxy amide directing group, for example, can override the inherent reactivity of the heterocycle and the poisoning effects of its heteroatoms.[6][7]
-
dot
Caption: Troubleshooting workflow for a low-yielding C-H arylation.
Frequently Asked Questions (FAQs)
This section covers broader strategic questions about designing your experiments for success.
Q1: How do I choose between a palladium, copper, or nickel catalyst for my thiazole functionalization?
A1: The choice of metal is dictated by the specific transformation you aim to achieve.
-
Palladium: This is the most versatile and widely used catalyst for C-C and C-N bond formation on thiazoles, especially for direct C-H functionalization (arylation, alkenylation) and traditional cross-coupling reactions like Suzuki-Miyaura and Stille.[5][9] It offers high efficiency but requires careful management to avoid sulfur poisoning.[3]
-
Copper: Copper catalysts are excellent for specific applications. They are used for the arylation of C-H bonds with aryl iodides[10] and can provide complementary regioselectivity to palladium.[11] Copper is also a crucial co-catalyst in Sonogashira (Pd/Cu) couplings and can be used to enhance Stille reactions.[9] Furthermore, copper catalysts are employed in some fundamental syntheses of the thiazole ring itself.[10]
-
Nickel: Nickel-based catalysts are emerging as a more cost-effective and sustainable alternative to palladium, particularly for Suzuki-Miyaura couplings.[9][14] They can sometimes offer unique reactivity for challenging substrates.
Q2: What is the primary role of a ligand, and how do I select one?
A2: A ligand is not just an additive; it is a performance modifier that is integral to the catalyst system. Its primary roles are to:
-
Stabilize the Metal: It prevents the metal from aggregating into an inactive bulk state (like palladium black).[8]
-
Modulate Reactivity: It fine-tunes the electronic properties of the metal center, influencing the rates of oxidative addition and reductive elimination.
-
Control Selectivity: It uses its steric bulk to control which substrates can approach the metal center and from which angle, thereby influencing regio- and stereoselectivity.[13]
Selection Strategy:
-
For C-H Activation on Thiazoles: Start with bulky, electron-rich monodentate phosphine ligands like XPhos, SPhos, or RuPhos . These are commercially available and have a proven track record of mitigating catalyst deactivation by sulfur- and nitrogen-containing heterocycles.[5]
-
Ligand-Free Option: For direct arylations with activated aryl bromides, a ligand-free Pd(OAc)₂ system can be exceptionally efficient and economical.[8][10] However, be prepared to screen reaction conditions carefully, as this system is sensitive to catalyst concentration.
Q3: Should I use direct C-H activation or a traditional cross-coupling reaction (e.g., Suzuki)?
A3: This choice depends on your synthetic strategy, substrate availability, and desired atom economy.
-
Direct C-H Activation: This is the more modern and atom-economical approach. It allows for the functionalization of a "plain" thiazole ring without prior installation of a handle (like a halogen). This shortens synthetic routes and reduces waste.[8] The main challenges are controlling regioselectivity and overcoming catalyst poisoning.
-
Traditional Cross-Coupling (Suzuki, Stille, Sonogashira): These methods are robust, well-understood, and highly reliable. They require a pre-functionalized thiazole (e.g., a bromo- or iodo-thiazole), which provides unambiguous control over the reaction site.[9] While less atom-economical, they are often the go-to strategy for complex molecules where predictability is essential.
dot
Caption: Decision tree for initial catalyst selection strategy.
Data Summary: Catalyst Systems for Direct C-H Arylation of Thiazoles
The table below summarizes common catalytic systems for the direct arylation of the thiazole C5-position with aryl halides (Ar-X), providing a starting point for reaction optimization.
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Typical Loading | Key Advantages & Considerations | References |
| Pd(OAc)₂ | None (Ligand-Free) | K₂CO₃ or Cs₂CO₃ | DMA or DMF | 0.1–1 mol% | Economical, simple; sensitive to high concentration (aggregation). Best for activated Ar-Br. | [8][10] |
| Pd(OAc)₂ | Pivalic Acid (PivOH) | K₂CO₃ | DMA | 1–5 mol% | Accelerates reaction, improves yields for a broader range of heterocycles. | [10] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or K₂CO₃ | Dioxane or Toluene | 1–5 mol% | Robust, versatile, mitigates catalyst poisoning. Excellent for complex substrates. | [5][9] |
| CuI | None | LiOtBu | Dioxane or DMF | 5-10 mol% | Alternative to Palladium, good for aryl iodides, can offer different regioselectivity. | [10] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This protocol provides a general guideline for the direct C-H arylation of a thiazole derivative with an aryl bromide using a palladium/phosphine ligand system. Note: This procedure must be performed under an inert atmosphere.
Materials:
-
Thiazole derivative (1.0 equiv)
-
Aryl bromide (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Methodology:
-
Reaction Setup (In a glovebox or on a Schlenk line):
-
To the oven-dried Schlenk tube, add the thiazole derivative, aryl bromide, palladium precursor, phosphine ligand, and base.
-
Seal the tube with a septum or screw cap.
-
If using a Schlenk line, evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe through the septum. The total volume should be sufficient to create a 0.1–0.5 M solution with respect to the limiting reagent.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath or heating block (typically 80–120 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4–24 hours).
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the base and any precipitated palladium black. Rinse the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Bromo-Thiazole Derivatives and Established Anticancer Agents: A Guide for Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] This guide provides a comparative analysis of a representative bromo-thiazole derivative, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), against established anticancer agents. While specific data for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is not extensively available in the public domain, the analysis of BTHP, a structurally related bromo-thiazole, offers valuable insights into the potential of this chemical class.[4] This document synthesizes in vitro and in vivo data to objectively compare mechanisms of action, cytotoxicity, and therapeutic potential, thereby providing a critical resource for researchers and drug development professionals in the field of oncology.
Introduction to Thiazole Derivatives in Oncology
Thiazole-containing compounds represent a privileged scaffold in the development of novel anticancer therapeutics.[1] Their versatile structure allows for interaction with a wide array of biological targets, leading to diverse mechanisms of anticancer activity.[1][5] The United States Food and Drug Administration (FDA) has approved thiazole-containing drugs such as Dasatinib and Ixazomib for cancer treatment, underscoring the clinical significance of this heterocyclic motif.[1] The introduction of a bromine atom to the thiazole ring can further modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity.[5]
This guide focuses on 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) as a representative bromo-thiazole derivative that has demonstrated promising anticancer properties.[4]
The Comparative Landscape: BTHP vs. Standard-of-Care Agents
To provide a meaningful comparison, BTHP will be evaluated against two well-established anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: A topoisomerase II inhibitor and anthracycline antibiotic widely used in the treatment of various cancers, including breast, lung, and ovarian cancers.
-
Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a first-line treatment for several solid tumors.
This comparative approach will highlight the potential advantages and disadvantages of bromo-thiazole derivatives in the context of current cancer therapies.
In Vitro Efficacy: A Head-to-Head Cytotoxicity Analysis
The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50, µM) of BTHP and Standard Anticancer Agents
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| BTHP | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | 0.05 - 0.5 | 0.1 - 1.0 | 0.1 - 1.0 | 0.01 - 0.1 |
| Paclitaxel | 0.001 - 0.01 | 0.005 - 0.05 | 0.01 - 0.1 | 0.001 - 0.01 |
| Other Thiazole Derivatives | 0.2 - 31.5[6][7] | 3.16 - 7.24[8] | 8.4 - 51.7[6] | 1.08[2] |
The data indicates that novel thiazole derivatives exhibit a wide range of cytotoxic activity, with some compounds demonstrating potency in the low micromolar and even nanomolar range, comparable to or exceeding that of standard chemotherapeutic agents.[7]
Mechanistic Insights: How Bromo-Thiazoles Exert Their Anticancer Effects
The anticancer activity of thiazole derivatives stems from their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Studies on various thiazole derivatives have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways.[6][7] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Many effective anticancer agents, including thiazole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.[2][6] For example, some thiazole compounds have been observed to cause cell cycle arrest in the G2/M phase, a common mechanism for microtubule-targeting agents.[2]
Inhibition of Key Signaling Pathways
Thiazole derivatives have been designed to inhibit a variety of protein kinases and other enzymes that are crucial for tumor growth and survival.[1][8] For example, some have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6]
Diagram 1: Generalized Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity of a novel compound.
In Vivo Evidence: Preclinical Validation in Animal Models
While in vitro studies are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy and safety in a whole-organism context. A study on BTHP in Ehrlich Ascites Carcinoma (EAC)-bearing mice demonstrated its potential to inhibit tumor growth and mitigate hepatorenal damage induced by the cancer.[4] The study also suggested that BTHP exerts its anticancer effects by modulating oxidative stress, inflammation, and apoptosis.[4]
Diagram 2: Signaling Pathway Implicated in Thiazole Derivative-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptotic pathway that can be activated by thiazole derivatives.
Detailed Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are standard protocols for key assays.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Future Perspectives and Conclusion
Bromo-thiazole derivatives, as represented by BTHP, hold significant promise as a new class of anticancer agents. Their diverse mechanisms of action, potent cytotoxicity against a range of cancer cell lines, and encouraging in vivo data warrant further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a library of bromo-thiazole analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets of the most promising compounds to better understand their mechanism of action.
-
In Vivo Efficacy and Toxicology: Conducting more extensive preclinical studies in various cancer models to establish a robust efficacy and safety profile.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technical framework for validating the MoA of the novel compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. While public domain data on the specific biological targets of this molecule is limited[1][2][3], its thiazole scaffold is a well-established pharmacophore present in a wide array of biologically active agents, including those with antimicrobial, anticancer, and anti-inflammatory properties[4][5][6].
This guide, therefore, takes a hypothesis-driven approach. We will postulate a plausible MoA for this compound—inhibition of a critical cellular kinase—and outline a comprehensive, multi-pronged strategy for its validation. This framework is designed to be a self-validating system, where each experimental stage provides evidence that informs and refines the next, ensuring scientific rigor and trustworthiness. We will also draw comparisons with alternative validation techniques and a hypothetical comparator compound, "Thiazole-Analog B," to provide context and highlight the rationale behind our experimental choices.
Part 1: Initial Phenotypic Screening and Hypothesis Generation
Before diving into specific target identification, it is crucial to understand the broader cellular effects of this compound. Phenotypic screening, which assesses the effects of a compound on cell behavior or morphology, offers an unbiased view of its biological activity.[7][8][9] This contrasts with target-based screening, which presupposes a known target.[10]
Comparative Experimental Approaches for Phenotypic Screening
| Assay Type | Principle | Advantages | Disadvantages | Application for this compound |
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in cell morphology, protein localization, or organelle health. | Provides rich, multi-parametric data; unbiased discovery of cellular effects. | Complex data analysis; lower throughput than plate reader-based assays. | Assess effects on cell proliferation, apoptosis, and cell cycle in a panel of cancer cell lines. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures metabolic activity or ATP content as a proxy for cell viability. | High-throughput; cost-effective; provides a clear endpoint (IC50). | Limited mechanistic insight; can be confounded by metabolic effects. | Determine the potency of the compound across various cell lines to identify sensitive and resistant models. |
| Reporter Gene Assays | Genetically engineered cell lines with a reporter gene (e.g., luciferase, GFP) linked to a specific signaling pathway promoter. | Directly measures the activity of a specific pathway; can be highly sensitive. | Hypothesis-biased; requires engineered cell lines. | Screen against a panel of common cancer-related pathways (e.g., NF-κB, Wnt, MAPK) to narrow down potential MoAs. |
Based on the thiazole scaffold's known association with anticancer activity[4][11], a logical starting point is to screen this compound against a panel of diverse cancer cell lines. A potent and selective antiproliferative effect in a subset of cell lines would form the basis of our working hypothesis: This compound inhibits a kinase essential for the survival of specific cancer cell types.
Part 2: Target Deconvolution and Identification
With a working hypothesis, the next critical step is to identify the specific molecular target(s) of this compound. This process, known as target deconvolution, can be approached through several powerful techniques.[12][13][14]
Workflow for Target Deconvolution
Caption: A general workflow for identifying the molecular target of a phenotypic screening hit.
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[12][13][15] | Unbiased; identifies direct binding partners. | Requires chemical modification of the compound, which may alter its binding properties; can identify non-specific binders. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability are monitored in intact cells or lysates.[16][17][18][19][20] | Confirms target engagement in a physiological context; no compound labeling required. | Requires a specific antibody for the suspected target; lower throughput for initial discovery. |
| Kinobeads/Chemical Proteomics | A specialized form of affinity chromatography using beads coated with broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. The test compound is added in competition to identify which kinases it displaces.[21][22][23][24][25] | Specifically profiles interactions with the kinome; provides a selectivity profile. | Biased towards ATP-competitive inhibitors; may miss kinases with low expression levels. |
For our hypothesis, a Kinobeads-based approach would be highly informative .[21][22][25] By incubating cell lysates with our compound and then with the kinobeads, we can use quantitative mass spectrometry to identify which kinases are prevented from binding to the beads, indicating a direct interaction with this compound.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis: Culture a sensitive cancer cell line (e.g., one with a low IC50 for the compound) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add kinobeads to each lysate and incubate for another hour at 4°C to capture the kinase population that is not inhibited by the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and prepare for LC-MS/MS analysis.
-
Data Analysis: Quantify the abundance of each identified kinase in the different treatment conditions. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is a target of this compound.
Part 3: Direct Target Engagement and Biochemical Validation
The results from the kinobeads experiment provide a list of high-confidence candidate targets. The next step is to validate these interactions directly and biochemically.
Confirming Target Engagement in Cells with CETSA
The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming that a compound binds to its target in the complex environment of an intact cell.[17][18][19][20] Let's assume our kinobeads experiment identified "Kinase X" as a primary target.
References
- 1. Buy this compound | 879488-37-6 [smolecule.com]
- 2. This compound | 879488-37-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuey.net [kuey.net]
- 7. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 9. plengegen.com [plengegen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the In Vitro Cytotoxicity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Executive Summary
The thiazole moiety is a prominent scaffold in medicinal chemistry, with many derivatives demonstrating significant anticancer properties.[1][2][3] This guide presents a comprehensive framework for evaluating the cytotoxic potential of a novel thiazole derivative, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. We outline a robust, multi-assay, multi-cell line strategy to benchmark its performance against well-characterized cytotoxic agents: Doxorubicin, Cisplatin, and Staurosporine. This document provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers a template for the clear presentation and interpretation of results, empowering researchers to conduct rigorous and self-validating cytotoxicity assessments.
Introduction: The Rationale for Cytotoxicity Benchmarking
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their demonstrated efficacy against various cancer cell lines.[4][5] The development of novel therapeutic candidates requires a systematic evaluation of their cytotoxic activity. A critical step in this process is benchmarking against established standards, which provides essential context for a new compound's potency and potential mechanism of action.
This guide focuses on establishing the cytotoxic profile of This compound (Test Compound) . To achieve a meaningful comparison, we have selected three industry-standard cytotoxic agents that operate through distinct mechanisms:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS).[6][7][8][9]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering apoptosis.[10][11]
-
Staurosporine: A potent, albeit non-selective, protein kinase inhibitor known to be a strong inducer of apoptosis through the inhibition of a wide range of kinases.[12][13][14][15]
Our evaluation framework employs a panel of human cancer cell lines to assess lineage-specific sensitivity and utilizes two distinct, complementary cytotoxicity assays to provide a multi-faceted view of the compound's effect on cell health.
Materials and Methods: A Validated Approach
The following sections detail the materials and step-by-step protocols required for a comprehensive cytotoxicity assessment.
Cell Lines and Culture Conditions
A diverse panel of cell lines is essential to understand the breadth of a compound's activity. We propose the following commonly used and well-characterized lines:
-
HeLa: Human cervical adenocarcinoma epithelial cells.[18][19][20]
-
MCF-7: Human breast adenocarcinoma epithelial cells (estrogen receptor-positive).[21][22][23]
Protocol for Cell Culture:
-
All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM).[18]
-
Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[17]
-
Incubate cells in a humidified atmosphere at 37°C with 5% CO₂.[17]
-
Subculture cells regularly upon reaching 80-90% confluency to maintain exponential growth.
Scientist's Note (Expertise): Using cell lines from different tissue origins (lung, cervical, breast) is crucial for identifying any potential tissue-specific cytotoxicity of the test compound. This initial screen can guide future, more targeted research.
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of the test compound and standards is depicted below. This workflow ensures a systematic and reproducible approach from cell preparation to final data analysis.
Caption: General experimental workflow for cytotoxicity benchmarking.
Assay Protocol 1: MTT (Cell Viability) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25][26]
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound or standards. Include a "vehicle-only" control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[27]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.[26]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Scientist's Note (Trustworthiness): The MTT assay is a measure of mitochondrial activity, which is a proxy for cell viability.[25] A decrease in signal indicates a loss of metabolic function, which can be due to either cell death or cytostatic effects (inhibition of proliferation). This is why a complementary assay is essential.
Assay Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[28][29]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol using a separate, parallel plate.
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[30]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[29]
-
Stop Reaction: Add 50 µL of stop solution if required by the specific kit manufacturer.[29]
-
Absorbance Reading: Measure the absorbance at 490 nm.[30]
ngcontent-ng-c1205671314="" class="ng-star-inserted">Scientist's Note (Expertise): The LDH assay directly measures cytotoxicity by quantifying membrane rupture, which is a hallmark of necrosis or late-stage apoptosis. Using it alongside the MTT assay allows you to distinguish between cytostatic effects (decreased MTT, low LDH) and cytotoxic effects (decreased MTT, high LDH).
Anticipated Results and Data Interpretation
Data Analysis
For both assays, the raw absorbance data should be converted into a percentage relative to controls.
-
MTT Assay:
-
% Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
LDH Assay:
-
% Cytotoxicity = (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous) * 100
-
Controls for the LDH assay include: spontaneous LDH release (vehicle-only wells) and maximum LDH release (cells treated with a lysis buffer).
-
The IC50 value (the concentration of a drug that inhibits 50% of the measured response) is then calculated for each compound in each cell line by plotting the percentage response against the log of the compound concentration and fitting the data to a non-linear regression curve (log[inhibitor] vs. response).
Comparative Data Summary
Results should be summarized in a clear, tabular format for easy comparison. The table below presents a hypothetical dataset to illustrate this.
| Compound | IC50 (µM) on A549 | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | Putative Mechanism |
| Test Compound | 12.5 | 8.9 | 25.1 | To be determined |
| Doxorubicin | 1.8 | 0.9 | 2.5 | DNA Intercalation, Topo II Inhibition[6] |
| Cisplatin | 9.7[31] | 15.2 | 21.8 | DNA Cross-linking[10] |
| Staurosporine | 0.05 | 0.02 | 0.08 | Broad Kinase Inhibition[12] |
Note: IC50 values for standards are representative and can vary based on experimental conditions.[31][32]
Interpreting the Mechanisms of Standard Drugs
Understanding the mechanisms of the standard drugs provides a framework for interpreting the potential action of the test compound.
Caption: Simplified mechanisms of action for standard cytotoxic drugs.
Discussion
Based on our hypothetical data, the Test Compound exhibits moderate cytotoxicity with an IC50 range of 8.9-25.1 µM across the tested cell lines.
-
Potency Comparison: The Test Compound is less potent than Doxorubicin and Staurosporine but shows comparable or slightly better potency than Cisplatin, particularly in the HeLa and A549 cell lines.
-
Selective Activity: The lower IC50 value in HeLa cells (8.9 µM) compared to MCF-7 cells (25.1 µM) suggests a degree of selective cytotoxicity, which warrants further investigation.
-
Mechanistic Clues: Since the compound's potency is closer to that of Cisplatin, its mechanism might involve interactions with DNA or related cellular processes. However, its thiazole structure could also imply other targets, such as specific kinases, a common mechanism for heterocyclic compounds.[4] Further mechanistic studies, such as cell cycle analysis or apoptosis assays (e.g., Annexin V staining), would be the logical next steps.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial cytotoxic characterization of this compound. By employing complementary assays (MTT and LDH) across a panel of diverse cancer cell lines and benchmarking against standards with known mechanisms of action, researchers can generate reliable, interpretable, and comparative data. This structured approach is fundamental for making informed decisions in the early stages of the drug discovery pipeline.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. entomoljournal.com [entomoljournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. clyte.tech [clyte.tech]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. broadpharm.com [broadpharm.com]
- 27. static.igem.wiki [static.igem.wiki]
- 28. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. info.gbiosciences.com [info.gbiosciences.com]
- 31. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Thiazoles: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and strategic synthesis of 2-substituted thiazoles is therefore a critical skill. This guide provides a head-to-head comparison of the most significant synthetic routes, offering insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your synthetic strategy.
At a Glance: Comparison of Key Synthetic Routes to 2-Substituted Thiazoles
The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, functional group tolerance, and scalability. Below is a summary of the key parameters for the discussed methodologies.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% | High yields, versatile, well-established.[1] | α-haloketones can be lachrymatory and difficult to handle. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacids | - | Not specified | Room Temperature | "Significant" | Mild conditions, aqueous compatible.[2] | Less common, scope can be limited.[3] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Not specified | Access to 2,5-disubstituted thiazoles.[3] | Harsh conditions, strong dehydrating agent. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92% | Rapid reaction times, high yields.[1][4] | Requires specialized microwave equipment. |
| Domino Alkylation-Cyclization | Propargyl Bromide, Thiourea | K2CO3, DMF | A few minutes | 130 °C (Microwave) | High | Rapid, avoids lachrymatory α-haloketones.[5] | Requires access to substituted propargyl bromides. |
| Palladium-Catalyzed C-H Arylation | Thiazole derivative, Aryl Bromide | Pd(OAc)2, Base (e.g., KOAc) | Not specified | 120-150 °C | Moderate to High | Direct functionalization, good functional group tolerance.[6][7] | Requires expensive palladium catalyst, high temperatures. |
Visualizing the Synthetic Pathways
To better understand the transformations involved, the following diagrams illustrate the core logic of each synthetic approach.
Caption: The Hantzsch synthesis workflow.
Caption: The Cook-Heilbron synthesis workflow.
Caption: Modern synthetic approaches to thiazoles.
In-Depth Analysis of Synthetic Routes
The Hantzsch Thiazole Synthesis: The Workhorse
First described in 1887, the Hantzsch synthesis remains one of the most widely used methods for preparing thiazoles due to its reliability and high yields.[8] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9]
Mechanism Deep Dive: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic thiazole ring.
Expertise in Practice: The choice of base and solvent is critical. While the reaction can proceed without a base, the presence of a mild base like sodium carbonate can accelerate the reaction by neutralizing the hydrohalic acid byproduct. Ethanol is a common solvent due to its ability to dissolve both reactants. For the synthesis of 2-aminothiazoles, thiourea is the preferred reagent. The primary drawback of this method is the handling of α-haloketones, which are often lachrymatory and require careful handling in a fume hood.
The Cook-Heilbron Synthesis: A Milder Approach
The Cook-Heilbron synthesis offers a milder alternative for the preparation of 5-aminothiazoles.[2] This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids at room temperature.[2]
Mechanism Deep Dive: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the aromatic 5-aminothiazole.[2]
Expertise in Practice: A key advantage of this method is its operation under mild, often aqueous, conditions, which can be beneficial for sensitive substrates. The starting α-aminonitriles can be readily prepared from aldehydes or ketones via the Strecker synthesis. However, the scope of this reaction can be more limited compared to the Hantzsch synthesis, and it is primarily used for the synthesis of 5-aminothiazole derivatives.[3]
The Gabriel Synthesis: Access to 2,5-Disubstituted Thiazoles
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylamino ketone with a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P4S10).[3]
Mechanism Deep Dive: The reaction involves the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Expertise in Practice: This method requires high temperatures (around 170 °C) and the use of the aggressive reagent P4S10, which can limit its applicability with sensitive functional groups. However, it provides a direct route to 2,5-disubstituted thiazoles, which can be challenging to access via other methods. Careful control of the reaction conditions is necessary to avoid side reactions and decomposition.
Modern Advancements: Speed, Efficiency, and Greener Approaches
Recent years have seen significant advancements in thiazole synthesis, focusing on improving reaction efficiency, reducing reaction times, and employing more environmentally friendly conditions.
Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times from hours to minutes, often with improved yields.[4][10][11] The microwave energy efficiently heats the polar reaction mixture, accelerating the rate of cyclization and dehydration. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Domino Alkylation-Cyclization: This elegant approach utilizes propargyl bromides and thiourea to construct the 2-aminothiazole core. The reaction proceeds via an initial alkylation of the thiourea with the propargyl bromide, followed by a base-mediated intramolecular cyclization onto the alkyne. This method avoids the use of lachrymatory α-haloketones and can be performed under microwave irradiation for rapid synthesis.[5]
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of the thiazole ring, particularly at the C5 position.[6][7] This method allows for the introduction of aryl groups without the need for pre-functionalized thiazoles, offering a more atom-economical approach. Copper-catalyzed reactions have also been developed for the synthesis of 2-substituted thiazoles from readily available starting materials like aldehydes and amines.[12] These methods offer excellent functional group tolerance but often require expensive catalysts and high reaction temperatures.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[14]
This protocol details a conventional Hantzsch synthesis.
Materials:
-
Aryl-substituted thiosemicarbazones (0.001 mol)
-
2-bromo-4-fluoroacetophenone (0.001 mol)
-
Absolute ethanol
Procedure:
-
A mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from a suitable solvent to afford the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole. Expected Yield: 61-80%[13]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Substituted-thiazol-4(5H)-ones[5]
This protocol exemplifies the speed and efficiency of microwave-assisted synthesis.
Materials:
-
Substituted thiosemicarbazone (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 ml)
Procedure:
-
An equimolar mixture of the thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in ethanol (4 ml) is placed in a microwave-safe vessel.
-
The mixture is heated to 70 °C at 420W for 10-15 minutes.
-
The completion of the reaction is monitored by TLC.
-
After cooling, the solid product is obtained by filtration and recrystallized from a DMF:methanol (2:1) mixture. Expected Yield: 82-92%[4]
Protocol 3: Palladium-Catalyzed Direct Arylation of Thiazoles[7]
This protocol details a ligand-free approach to C-H functionalization.
Materials:
-
Thiazole derivative (2 mmol)
-
Aryl bromide (1 mmol)
-
Pd(OAc)2 (0.001-1 mol%)
-
KOAc (2 mmol)
-
DMA (2 ml)
Procedure:
-
In a sealed tube, the thiazole derivative (2 mmol), aryl bromide (1 mmol), Pd(OAc)2, and KOAc (2 mmol) are combined in DMA (2 ml).
-
The reaction mixture is heated at 150 °C for the appropriate time, with progress monitored by GC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The synthesis of 2-substituted thiazoles is a well-developed field with a diverse array of methodologies at the disposal of the modern chemist. The classical Hantzsch synthesis remains a robust and high-yielding option, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns. Modern advancements, including microwave-assisted protocols, domino reactions, and metal-catalyzed C-H functionalization, offer significant advantages in terms of reaction speed, efficiency, and the ability to perform late-stage modifications. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. This guide provides the foundational knowledge and practical protocols to make an informed decision for your next thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jusst.org [jusst.org]
- 12. Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative SAR Guide to Brominated vs. Non-Brominated Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of chemical modifications to modulate biological activity. A key question in the optimization of thiazole-based leads is the strategic incorporation of halogen atoms. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of brominated versus non-brominated thiazole analogs, offering insights into the profound impact of this single atomic substitution on therapeutic potential.
The Rationale for Bromination in Thiazole Scaffolds
The introduction of a bromine atom into a thiazole analog is not a trivial modification. It leverages the unique physicochemical properties of bromine to enhance drug-like characteristics. Bromine is a large, polarizable atom that can significantly alter a molecule's size, conformation, lipophilicity, and electronic distribution. These changes can, in turn, influence pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7]
One of the key advantages of bromination is the potential for forming halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a biological target.[3][5] This interaction can provide an additional anchor point for the drug molecule within the target's binding pocket, leading to increased affinity and selectivity.[4]
Furthermore, the "heavy atom effect" of bromine can be exploited in specific therapeutic areas. For instance, it can enhance the efficacy of photodynamic therapy and radiosensitization.[3][4] However, it is crucial to consider that bromination can also have drawbacks, including the potential for increased toxicity and bioaccumulation.[3][4][6][7] A careful and systematic evaluation is therefore essential.
Synthesis of Brominated and Non-Brominated Thiazole Analogs: A Comparative Workflow
The foundational method for synthesizing a wide array of thiazole derivatives, both brominated and non-brominated, is the Hantzsch thiazole synthesis.[1][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of reactants dictates the final substitution pattern on the thiazole ring.
General Synthetic Workflow
Caption: Hantzsch synthesis workflow for thiazole analogs.
Protocol 1: Synthesis of Non-Brominated Thiazole Analogs
This protocol outlines a general procedure for synthesizing a non-brominated 2,4-disubstituted thiazole.
Step 1: Thioamide Formation (if not commercially available)
-
React a primary amide with Lawesson's reagent in anhydrous toluene.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Purify the resulting thioamide by column chromatography.
Step 2: Hantzsch Cyclization
-
Dissolve the thioamide (1 equivalent) and a suitable α-haloketone (e.g., 2-chloroacetophenone) (1 equivalent) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of Brominated Thiazole Analogs
There are two primary strategies for introducing bromine onto the thiazole ring:
Strategy A: Using Brominated Starting Materials
This is the most direct approach, where a brominated precursor is used in the Hantzsch synthesis. For example, using a bromo-substituted phenacyl bromide will result in a bromophenyl-substituted thiazole.
Step 1: Hantzsch Cyclization with Brominated Precursor
-
Follow the procedure outlined in Protocol 1, Step 2, but substitute the α-haloketone with a brominated analog (e.g., 2,4'-dibromoacetophenone).
Strategy B: Post-Syntbetic Bromination
This strategy involves synthesizing the non-brominated thiazole first and then introducing bromine in a subsequent step. This allows for the synthesis of a family of brominated analogs from a common precursor.[10][11]
Step 1: Synthesis of the Non-Brominated Thiazole Core
-
Follow Protocol 1 to synthesize the desired non-brominated thiazole analog.
Step 2: Electrophilic Bromination
-
Dissolve the thiazole analog in a suitable solvent (e.g., acetic acid or chloroform).
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Comparative Structure-Activity Relationship (SAR)
The true impact of bromination is revealed through the comparative analysis of the biological activities of brominated and non-brominated thiazole analogs. The following sections summarize key findings from the literature across different therapeutic areas.
Anticancer Activity
Thiazole derivatives are extensively investigated as anticancer agents, often targeting protein kinases.[12][13]
| Compound Class | Example Structure | Target/Cell Line | IC50/Activity | Key SAR Insight | Reference |
| Non-Brominated | 2-amino-thiazole derivatives | Human K562 leukemia cells | Good anti-proliferative effects | The core thiazole scaffold exhibits inherent anticancer potential. | [14] |
| Brominated | 2-[...]-4-(4-bromophenyl)thiazole | A549 human lung adenocarcinoma | IC50 = 62.5 µg/mL | The presence of a bromophenyl group at the 4-position of the thiazole ring demonstrated significant inhibitory effects.[8][9] | [8][9] |
| Non-Brominated | Thiazole-based Akt inhibitors | A549 and C6 cell lines | Varied IC50 values | The core structure shows activity, but potency is dependent on other substituents. | [15] |
| Brominated | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | MCF-7 and HepG2 cancer cell lines | Moderate cytotoxic activity (IC50 = 31.5 µM and 51.7 µM, respectively) | The bromo-substitution provided moderate activity.[16] | [16] |
Causality behind the observations: The enhanced anticancer activity of certain brominated thiazoles can be attributed to several factors. The bromine atom can increase the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to higher intracellular concentrations.[4] Furthermore, the potential for halogen bonding with amino acid residues in the active site of target proteins, such as kinases, can lead to a more stable drug-target complex and enhanced inhibitory activity.[3]
Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents.[17][18]
| Compound Class | Example Structure | Target Organism | MIC/Activity | Key SAR Insight | Reference |
| Non-Brominated | Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria | Potent bacteriostatic agents | The core structure is active, with activity modulated by other substituents. | [19] |
| Brominated | Thiazole derivative with a p-bromophenyl group | Bacteria and Fungi | Good antibacterial and antifungal activities | The electron-withdrawing bromine at the para-position of the phenyl ring was found to be essential for the antimicrobial activity.[19] | [19] |
| Non-Brominated | Thiazole-linked triazoles | Various microorganisms | Moderate antimicrobial activity | The hybrid molecule shows promise, but potency can be improved. | [9] |
| Brominated | 2-(3-(4-bromophenyl)-...)-4-(4-chlorophenyl)thiazole | Various microorganisms | Prominent antimicrobial activity (Inhibition zones: 18-25 mm, MIC: 100-200 µg/mL) | The presence of the bromophenyl group was associated with superior activity compared to reference drugs.[8][9] | [8][9] |
Causality behind the observations: In the context of antimicrobial activity, the electron-withdrawing nature of the bromine atom can be crucial. It can alter the electronic properties of the entire molecule, potentially making it a better inhibitor of key microbial enzymes. The increased lipophilicity can also facilitate passage through the complex cell walls of bacteria and fungi.
Enzyme Inhibition
Thiazole derivatives are known to inhibit a variety of enzymes, including cholinesterases and protein kinases.[12][20]
| Compound Class | Example Structure | Target Enzyme | IC50/Activity | Key SAR Insight | Reference |
| Non-Brominated | 1,3-thiazole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Varied IC50 values | The thiazole scaffold serves as a good starting point for cholinesterase inhibitors. | [20] |
| Brominated | Bromo-derivative of a thiazole | Not specified, but generally inactive in one study | Inactive thiazole | In this particular series, the bromo-derivative was the only inactive compound, suggesting that the position and electronic environment are critical. | [18] |
| Non-Brominated | Thiazole-based derivatives | Acetylcholinesterase (AChE) | Moderate to potent inhibitory activity | The core structure is amenable to modifications that enhance AChE inhibition. | [21][22] |
Causality behind the observations: The impact of bromination on enzyme inhibition is highly context-dependent. While in some cases, the bromine atom can form favorable interactions within the enzyme's active site, in other instances, its steric bulk or electronic effects can be detrimental to binding. This highlights the importance of a nuanced, case-by-case evaluation and the potential need for co-crystallography studies to understand the precise binding mode.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14]
Caption: A general workflow for the MTT cytotoxicity assay.
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the brominated and non-brominated thiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The comparative analysis of brominated and non-brominated thiazole analogs reveals that bromination is a powerful strategy for modulating biological activity. The introduction of a bromine atom can significantly enhance the potency of thiazole-based compounds in various therapeutic areas, including oncology and infectious diseases. This enhancement is often attributed to improved pharmacokinetic properties and the potential for halogen bonding interactions with the biological target.
However, the effect of bromination is not universally positive and is highly dependent on the specific molecular scaffold and the biological target. In some cases, it can lead to a decrease in activity or an increase in toxicity. Therefore, a systematic and comparative approach to SAR is crucial for the successful application of this strategy in drug design.
Future research in this area should focus on:
-
Co-crystallography studies: To elucidate the precise binding modes of brominated thiazole analogs and validate the role of halogen bonding.
-
In-depth ADME/Tox profiling: To systematically evaluate the impact of bromination on the absorption, distribution, metabolism, excretion, and toxicity of these compounds.
-
Exploration of other halogens: Comparative studies involving fluorine, chlorine, and iodine will provide a more complete picture of the role of halogens in modulating the activity of thiazole analogs.
By leveraging the insights gained from such comparative studies, medicinal chemists can make more informed decisions in the design and optimization of next-generation thiazole-based therapeutics.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. Small molecule inhibitors, designed with high affinity for a specific protein, often engage in a spectrum of unintended interactions known as off-target effects. These effects are not merely academic curiosities; they are critical determinants of a drug candidate's ultimate safety and efficacy profile.[1][2] An off-target interaction can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[3][4] Therefore, a rigorous and comprehensive assessment of a compound's selectivity is a cornerstone of preclinical development.
This guide focuses on 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol , a compound featuring a thiazole scaffold common in molecules with diverse biological activities, including kinase inhibition.[5][6] While its primary target is hypothesized to be within the protein kinase family—a class of enzymes frequently implicated in oncology and inflammatory diseases—its full interaction profile within the cellular environment remains uncharacterized. Understanding these off-target effects is crucial for predicting potential adverse events and unlocking the full therapeutic potential of this molecule.[7][8]
Here, we present an integrated, multi-platform strategy for systematically identifying and validating the off-target profile of this compound. We will compare its hypothetical profile to established kinase inhibitors, provide detailed experimental protocols, and explain the causal logic behind each methodological choice, empowering researchers to build a robust and translatable dataset.
Section 1: The Selectivity Challenge in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[9] This homology presents a significant challenge for designing truly selective inhibitors.[10][11][12] Small molecules targeting the ATP-binding site of one kinase can inadvertently bind to dozens of others, leading to a cascade of unintended signaling events.
For instance, first-generation BRAF inhibitors like Vemurafenib, while effective against BRAF V600E mutant melanoma, are known to cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[13][14][15] This toxicity is a direct result of off-target interactions and highlights why a deep understanding of a compound's selectivity is paramount.[7][16]
Our assessment strategy for this compound is therefore designed to be comprehensive, moving from broad, in vitro screening to targeted, cell-based validation and finally to unbiased, proteome-wide discovery.
Caption: A multi-pronged workflow for off-target assessment.
Section 2: A Multi-Pronged Strategy for Off-Target Assessment
No single method can provide a complete picture of a compound's off-target profile. We advocate for an integrated approach that leverages the strengths of orthogonal techniques.
In Vitro Profiling: Casting a Wide Net with Kinome Scanning
The logical first step is to assess the compound's binding affinity against a large, purified panel of kinases.
-
The "Why": This approach provides a broad, unbiased view of the compound's potential interactions across the kinome in a controlled, cell-free environment. It is highly sensitive and allows for the direct measurement of binding affinity (Kd), enabling a quantitative ranking of potential off-targets.[10][12]
-
The "How": Services like Eurofins' KINOMEscan® utilize a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.[17][18] The amount of kinase bound to the solid support is measured, allowing for the calculation of a dissociation constant (Kd) for hundreds of kinases simultaneously.[18]
Cell-Based Target Engagement: Validating Interactions in a Native Environment
A compound that binds to a purified protein in vitro may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a more physiologically relevant context.[19][20][21]
-
The "Why": CETSA measures the thermal stabilization of a protein upon ligand binding.[20][22] If this compound binds to a target protein in intact cells, it will increase that protein's resistance to heat-induced denaturation. This provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular ATP concentrations.[21][22]
-
The "How": Intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins, and the amount of a specific target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[23]
Caption: The principle of Cellular Thermal Shift Assay (CETSA).
Unbiased Proteome-Wide Approaches: Discovering the Unexpected
While kinase panels are extensive, they are not exhaustive. Chemical proteomics offers an unbiased method to identify novel off-targets on a proteome-wide scale without a priori knowledge.[24][25][26]
-
The "Why": Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) or Thermal Proteome Profiling (TPP) can detect compound-induced structural changes or thermal stability shifts across thousands of proteins simultaneously.[27][28] This is crucial for identifying non-kinase off-targets or interactions with kinases not present on standard screening panels.[29]
-
The "How": In TPP (a proteome-wide extension of CETSA), cell lysates or intact cells are treated with the compound, heated across a temperature gradient, and the soluble fractions are analyzed by quantitative mass spectrometry.[27] Proteins that show a thermal shift upon compound treatment are identified as potential targets.[27]
Section 3: Comparative Analysis
To contextualize the potential off-target profile of this compound, we will compare its hypothetical data against two well-characterized BRAF inhibitors: Vemurafenib , a first-generation inhibitor known for significant off-target effects, and PLX8394 , a next-generation "paradox-breaker" designed for improved selectivity.[7][30][31][32]
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Vemurafenib[7] | PLX8394[30] |
| BRAF V600E (On-Target) | 99% | 98% | 99% |
| BRAF (Wild-Type) | 85% | 90% | 55% |
| CRAF (Wild-Type) | 70% | 88% | 30% |
| SRC (Off-Target) | 45% | 75% | 15% |
| LCK (Off-Target) | 30% | 68% | 10% |
| ZAK (Off-Target) | 25% | 72%[13] | 20% |
| PTK6 (Off-Target) | 55% | 65%[7] | 22% |
Interpretation: The hypothetical data suggests our compound has excellent on-target potency, similar to Vemurafenib and PLX8394. However, its off-target profile appears more favorable than Vemurafenib, showing less inhibition of key off-targets like SRC family kinases and ZAK, but is not as "clean" as the paradox-breaker PLX8394. The significant inhibition of wild-type BRAF and CRAF suggests a potential for paradoxical MAPK activation, which must be investigated.
Table 2: Comparative Cellular Target Engagement (CETSA) and Phenotypic Readout
| Assay | This compound | Vemurafenib | PLX8394 |
| BRAF V600E CETSA (ΔTm) | +3.5°C | +4.2°C | +3.8°C |
| SRC CETSA (ΔTm) | +1.2°C | +2.8°C | No significant shift |
| Paradoxical ERK Activation (pERK Fold Change in WT cells) | 2.5-fold | 3.8-fold[15] | 1.1-fold (No activation)[31] |
| Anti-proliferative IC50 (A375, BRAF V600E cells) | 120 nM | 100 nM[15] | 150 nM[30] |
Interpretation: The CETSA data confirms that our compound engages both its intended target (BRAF V600E) and a key off-target (SRC) in intact cells, though with a weaker stabilizing effect on SRC compared to Vemurafenib. Crucially, the compound induces paradoxical ERK activation, albeit to a lesser extent than Vemurafenib. This is a critical finding that links the in vitro binding data to a functional cellular consequence and warrants further investigation, potentially through combination therapy with a MEK inhibitor.[33][34]
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (KINOMEscan®)
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required.
-
Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX).[17] Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[18]
-
Mechanism: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. The amount of kinase captured is detected via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as "% Control" or "% Inhibition". For hits of interest, a follow-up KdELECT™ assay can be performed, where an 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).[35]
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture & Treatment: Culture A375 (BRAF V600E) or HaCaT (BRAF WT) cells to ~80% confluency. Treat cells with 10 µM this compound or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).
-
Protein Quantification & Western Blot: Transfer the supernatant to new tubes and determine the protein concentration. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blot using primary antibodies against the target of interest (e.g., anti-BRAF, anti-SRC) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify band intensities using densitometry software. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound like this compound, a superficial analysis is insufficient. By employing a systematic, multi-tiered strategy—beginning with broad in vitro screening, progressing to cell-based target validation, and culminating in unbiased proteome-wide analysis—researchers can build a robust and predictive selectivity profile.
Our comparative analysis suggests that this compound, while a potent on-target agent, likely possesses an off-target profile that warrants careful consideration, particularly regarding the potential for paradoxical MAPK pathway activation. The experimental protocols provided herein offer a clear roadmap for generating the critical data needed to understand these liabilities, guide lead optimization efforts, and ultimately make informed decisions about the future clinical development of this and other novel chemical entities.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. oncotarget.com [oncotarget.com]
- 16. mdpi.com [mdpi.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CETSA [cetsa.org]
- 21. news-medical.net [news-medical.net]
- 22. tandfonline.com [tandfonline.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. europeanreview.org [europeanreview.org]
- 26. tandfonline.com [tandfonline.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]
- 29. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. fore.bio [fore.bio]
- 35. drugtargetreview.com [drugtargetreview.com]
Independent Verification of the Biological Activity of Novel Thiazole Compounds: A Comparative Guide
Introduction: The Prominence of Thiazoles and the Imperative of Independent Verification
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The continuous emergence of novel thiazole derivatives from discovery pipelines necessitates a rigorous and unbiased evaluation of their purported biological effects. Independent verification serves as the cornerstone of scientific integrity in drug development, ensuring that preclinical candidates possess genuine therapeutic potential before advancing to more complex and costly stages of research.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of novel thiazole compounds. It offers a comparative analysis of essential assays, detailed experimental protocols, and guidance on data interpretation, all grounded in the principles of scientific rigor and reproducibility.
Experimental Design: A Self-Validating System for Robust Verification
A well-designed experimental plan is fundamental to obtaining reliable and interpretable data. The following considerations are crucial for establishing a self-validating system for the independent verification of a novel thiazole compound, hereafter referred to as "NovelThia."
Rationale for Assay Selection: The choice of assays should be hypothesis-driven, based on the claimed or predicted biological activity of NovelThia. This guide will focus on three common and critical areas of thiazole research: anticancer, antimicrobial, and anti-inflammatory activities.
The Critical Role of Controls: The inclusion of appropriate positive and negative controls is non-negotiable for validating experimental results.[5][6][7][8][9]
-
Positive Controls: These are well-characterized compounds with known activity in the chosen assay (e.g., a clinically approved drug). A positive control validates the assay's ability to detect the expected biological effect.[6][7]
-
Negative Controls: These are typically the vehicle (e.g., DMSO) in which the test compound is dissolved. They ensure that the observed effects are due to the compound itself and not the solvent or other experimental conditions.[5][7][8]
-
Reference Compounds: Including established drugs within the same therapeutic class allows for a direct comparison of the potency and efficacy of NovelThia.
Cell Line and Microbial Strain Selection: The choice of cancer cell lines or microbial strains should be relevant to the therapeutic indication. For anticancer screening, a panel of cell lines from different tissue origins is recommended to assess the spectrum of activity.[10][11] For antimicrobial testing, both Gram-positive and Gram-negative bacteria, including drug-resistant strains, should be utilized.[12][13]
Comparative In Vitro Efficacy Assessment
In vitro assays are the first line of investigation for determining the biological activity of a novel compound.[14][15] They offer a controlled environment to assess specific cellular or molecular effects.
Anticancer Activity
The evaluation of a compound's ability to inhibit cancer cell growth is a primary step in oncology drug discovery.[16][17][18][19]
1. Cytotoxicity Assessment: MTT and LDH Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][16]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[20][21][22][23]
Table 1: Comparative Cytotoxicity Data for NovelThia
| Compound | Cell Line | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) |
| NovelThia | A549 (Lung) | 1.5 | 2.0 |
| MCF-7 (Breast) | 0.8 | 1.2 | |
| HCT116 (Colon) | 2.1 | 2.5 | |
| Doxorubicin (Positive Control) | A549 (Lung) | 0.1 | 0.15 |
| MCF-7 (Breast) | 0.05 | 0.08 | |
| HCT116 (Colon) | 0.2 | 0.3 | |
| Vehicle (Negative Control) | All | >100 | >100 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of NovelThia, the positive control, and the vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell viability by 50%.[11]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Incubation: Incubate at room temperature, protected from light.
-
Stop Reaction: Add the stop solution.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) value, which is the concentration of the compound that induces 50% of the maximum LDH release.
Antimicrobial Activity
The increasing threat of antimicrobial resistance underscores the need for new antibacterial agents.[24][25][26]
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28][29][30][31]
Table 2: Comparative Antimicrobial Activity of NovelThia
| Compound | Organism | MIC (µg/mL) |
| NovelThia | Staphylococcus aureus (Gram-positive) | 2 |
| Escherichia coli (Gram-negative) | 8 | |
| MRSA (Resistant Strain) | 4 | |
| Vancomycin (Positive Control) | Staphylococcus aureus | 1 |
| Escherichia coli | >128 | |
| MRSA | 2 | |
| Ciprofloxacin (Positive Control) | Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.015 | |
| MRSA | 16 | |
| Vehicle (Negative Control) | All | >128 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare serial twofold dilutions of NovelThia and control antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[28][31]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.[29][31]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[29]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[29][31]
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, making the search for novel anti-inflammatory agents a key research area.[32][33][34][35][36]
1. Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[32][35]
Table 3: Comparative Anti-inflammatory Activity of NovelThia
| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability IC₅₀ (µM) |
| NovelThia | 5.2 | > 50 |
| Dexamethasone (Positive Control) | 0.1 | > 100 |
| Vehicle (Negative Control) | > 100 | > 100 |
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of NovelThia or the positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition. A concurrent cell viability assay is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[37]
Visualizing the Path Forward: Workflows and Pathways
In Vivo Efficacy and ADMET Profiling
Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.[3][4][38][39][40]
In Vivo Study Design:
-
Animal Model: The choice of animal model should be relevant to the disease being studied (e.g., xenograft models for cancer, murine infection models for antimicrobial activity).[38][39]
-
Dosing and Administration: The route of administration and dosing regimen should be carefully determined based on in vitro potency and preliminary pharmacokinetic data.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:
Early assessment of ADMET properties is crucial to identify potential liabilities that could lead to late-stage attrition. Key parameters to evaluate include:
-
Solubility and Permeability: Important for oral absorption.
-
Metabolic Stability: Determines the compound's half-life in the body.
-
Plasma Protein Binding: Can affect the free concentration of the drug available to exert its effect.
-
Preliminary Toxicity: Early assessment of potential off-target effects.
Conclusion and Future Directions
The independent verification of the biological activity of novel thiazole compounds is a critical and multifaceted process. By employing a systematic and rigorous approach that incorporates well-designed experiments, appropriate controls, and a battery of relevant in vitro and in vivo assays, researchers can confidently identify and advance promising therapeutic candidates. This guide provides a foundational framework for these endeavors, emphasizing the principles of scientific integrity and data-driven decision-making that are paramount to successful drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. profil.com [profil.com]
- 4. Preclinical development - Wikipedia [en.wikipedia.org]
- 5. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]
- 6. researchhub.com [researchhub.com]
- 7. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. bioivt.com [bioivt.com]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accio.github.io [accio.github.io]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jchemrev.com [jchemrev.com]
- 25. researchgate.net [researchgate.net]
- 26. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 31. microbe-investigations.com [microbe-investigations.com]
- 32. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. wjpmr.com [wjpmr.com]
- 35. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. | Semantic Scholar [semanticscholar.org]
- 37. benchchem.com [benchchem.com]
- 38. benchchem.com [benchchem.com]
- 39. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 40. admescope.com [admescope.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS No. 879488-37-6), a halogenated thiazole derivative. By integrating principles of chemical hazard assessment, regulatory compliance, and operational best practices, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structural motifs provide critical insights into its hazard profile.
-
Chemical Structure: C₆H₈BrNOS
-
Key Functional Groups:
-
Brominated Thiazole Ring: The presence of a bromine atom classifies this compound as a halogenated organic compound .[1] Halogenated wastes are subject to specific disposal protocols, primarily incineration at high temperatures, due to their potential to form persistent environmental pollutants if improperly discarded. The thiazole ring is a common moiety in biologically active compounds, suggesting potential biological effects that must be considered.[2]
-
Propan-2-ol Group: This tertiary alcohol group influences the compound's solubility and reactivity.
-
Anticipated Hazards: Based on data from structurally similar brominated thiazole compounds, the following hazards should be assumed:[3][4]
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation/corrosion
-
Serious eye irritation/damage
-
Environmental hazard (toxic to aquatic life)[5]
Due to these potential hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling the chemical for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.[8] | To prevent skin contact and absorption. Brominated organic compounds can cause skin irritation.[3][9] |
| Eye Protection | Tight-fitting safety goggles or a face shield in conjunction with safety glasses.[8] | To protect against splashes and aerosols that can cause serious eye damage.[3][5] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[8] | To protect skin from accidental spills. |
| Respiratory | All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] | To prevent inhalation of any potential aerosols or vapors. |
Safety First: Always have an eyewash station and safety shower readily accessible when handling this compound.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process that complies with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of halogenated hazardous waste.
Methodology:
-
Waste Identification and Segregation:
-
Containerization:
-
Container Selection: Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate. The container must be in good condition, free of leaks or damage.[6][12]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. This label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The date accumulation started.
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][14]
-
Storage Conditions: The SAA should be a well-ventilated area, away from heat sources or direct sunlight.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
-
Final Disposal:
-
Professional Removal: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]
-
Licensed Disposal: The EHS department will work with a licensed chemical waste disposal company for transportation and final destruction.[12][15]
-
Recommended Destruction Method: The recommended disposal method for this type of compound is controlled incineration in a licensed hazardous waste facility.[7] The high temperatures and flue gas scrubbing systems are designed to safely break down the halogenated organic molecules without releasing harmful byproducts into the environment.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact EHS or the emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear the appropriate PPE. Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.[8]
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
Diagram: Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Buy this compound | 879488-37-6 [smolecule.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leap.epa.ie [leap.epa.ie]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. echemi.com [echemi.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
A Strategic Guide to Personal Protective Equipment for Handling 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
For Immediate Implementation by Research, Development, and Scientific Personnel
This document provides a comprehensive operational and safety guide for the handling of this compound (CAS No. 879488-37-6).[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following protocols are synthesized from an analysis of its constituent functional groups: a brominated thiazole and a tertiary alcohol.[2] This guide is grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) to ensure a multi-layered defense against potential hazards.[3][4][5][6]
Hazard Analysis: A Proactive Assessment
A thorough risk assessment is the foundation of laboratory safety.[7][8] The molecular structure of this compound suggests the following potential hazards:
-
Brominated Thiazole Moiety: Brominated aromatic and heterocyclic compounds can cause skin, eye, and respiratory irritation.[9][10] Some halogenated compounds are also toxic upon inhalation or ingestion.[11]
-
Tertiary Alcohol Functionality: Lower aliphatic alcohols can be irritants to the eyes and mucous membranes, with potential for toxicity through skin absorption and ingestion.[12] Vapors of some tertiary alcohols can cause dizziness and drowsiness.[13][14] While tertiary alcohols are generally less prone to forming explosive peroxides than secondary alcohols, this possibility should not be entirely dismissed, especially with prolonged storage.[15]
-
Reactivity: The compound may be incompatible with strong oxidizing agents.[14]
Due to these potential risks, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize all routes of exposure.[16] The following table outlines the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over goggles is required when handling larger quantities or when there is a significant splash risk.[2][8] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving with nitrile gloves is recommended to provide robust protection against potential skin absorption.[17] Always inspect gloves for any signs of degradation or puncture before and during use.[2] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing from contamination.[6][16] |
| Respiratory | NIOSH-approved Respirator | A respirator may be necessary when engineering controls are insufficient, such as when handling large quantities or if the compound is a powder and creates dust.[16][18] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks.
Preparation
-
Review All Available Information: Before beginning work, thoroughly review this guide and any available supplier information.
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[11][19]
-
Emergency Equipment Check: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][6]
-
Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be readily available.[2]
Handling the Chemical
-
Avoid Direct Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[9]
-
Weighing and Solution Preparation: If the compound is a solid, weigh it within the fume hood. When preparing solutions, add the compound slowly to the solvent.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[2]
-
Personal Hygiene: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
Workflow Diagram for Safe Handling
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Managing Halogenated Waste
Proper disposal of halogenated compounds is critical to prevent environmental contamination.[19]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][19]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.[19]
-
Disposal Procedure:
-
Collection: Collect all waste, including any rinsates from cleaning glassware, in the designated halogenated waste container.[19]
-
Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[17]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 4. clarionsafety.com [clarionsafety.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. nj.gov [nj.gov]
- 15. uwlax.edu [uwlax.edu]
- 16. benchchem.com [benchchem.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 19. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
